2-Chloroquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMCZLKPVRCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323744 | |
| Record name | 2-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-11-2 | |
| Record name | 7461-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinolin-8-amine, a key intermediate in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on spectroscopic and spectrometric data.
Introduction
This compound is a substituted quinoline derivative of significant interest in the development of novel therapeutic agents and functional materials. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitution pattern of this compound offers unique opportunities for further chemical modification and exploration of its structure-activity relationships. This guide serves as a technical resource for researchers engaged in the synthesis and application of this versatile molecule.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Nitration of 2-chloroquinoline: This electrophilic aromatic substitution introduces a nitro group onto the quinoline ring. The directing effects of the chloro and the ring nitrogen atoms favor substitution at the 5- and 8-positions. Separation of the resulting isomers is a critical step.
-
Reduction of 2-chloro-8-nitroquinoline: The nitro group of the isolated 8-nitro isomer is then reduced to the primary amine, yielding the target compound, this compound.
Below is a graphical representation of the proposed synthetic workflow.
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems, guiding its application in research, and informing its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows and related chemical processes through diagrams.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data are derived from computational models, they provide valuable estimates in the absence of experimentally determined values.
| Property | Value | Data Type | Source |
| Molecular Weight | 178.62 g/mol | Computed | --INVALID-LINK--[1] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Aqueous Solubility | Low (predicted) | Predicted | General chemical principles |
| pKa (of conjugate acid) | Not available | - | - |
| logP | 2.5 | Computed (XLogP3) | --INVALID-LINK--[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of organic compounds like this compound are provided below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.
Protocol: Capillary Method
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.
-
Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating rapidly to about 15-20°C below the expected melting point, and then reducing the heating rate to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating mantle), mineral oil.
-
Procedure:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for convection.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
-
Aqueous Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Protocol: Shake-Flask Method
-
Apparatus: Erlenmeyer flasks with stoppers, analytical balance, constant temperature water bath with a shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in an Erlenmeyer flask.
-
The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C) to allow for equilibration over a prolonged period (e.g., 24-48 hours), ensuring that undissolved solid remains.
-
After equilibration, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).
-
The solubility is expressed in units such as mg/L or mol/L.
-
pKa Determination
The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity.
Protocol: Potentiometric Titration
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa of the conjugate acid is determined from the pH at the half-equivalence point.
-
logP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. logP is the logarithm of this ratio and is a key indicator of lipophilicity.
Protocol: Shake-Flask Method
-
Apparatus: Separatory funnel, analytical balance, octanol (pre-saturated with water), water (pre-saturated with octanol), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
A known amount of this compound is dissolved in either water or octanol.
-
This solution is added to a separatory funnel containing a known volume of the other immiscible solvent.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from each phase.
-
The concentration of this compound in both the aqueous and octanolic phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: General synthetic route for quinoline derivatives.
Caption: Workflow for determining physicochemical properties.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloroquinolin-8-amine. In the absence of published single-crystal X-ray diffraction data, this guide leverages computational modeling and comparative analysis of structurally related quinoline derivatives to elucidate its key structural features. Detailed predictions of spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) are presented in a structured format to aid in the characterization of this compound. Furthermore, a plausible synthetic route is proposed, accompanied by a generalized experimental protocol. This document is intended to serve as a valuable resource for researchers working with this compound and other substituted quinolines in medicinal chemistry and materials science.
Molecular Structure
This compound possesses a rigid quinoline bicyclic system with a chlorine atom at the 2-position and an amino group at the 8-position. The core structure consists of a benzene ring fused to a pyridine ring. The precise bond lengths and angles have not been experimentally determined via X-ray crystallography. However, computational studies and data from analogous structures, such as 2-chloroquinoline and 8-aminoquinoline, provide a reliable basis for understanding its geometry.
Predicted Molecular Geometry
The quinoline core is expected to be largely planar. The C-Cl bond at the 2-position and the C-N bond of the amino group at the 8-position will lie in the plane of the bicyclic system. The key structural parameters, including bond lengths, bond angles, and torsion angles, can be predicted using Density Functional Theory (DFT) calculations. A summary of predicted and known values for related compounds is presented in Table 1.
Table 1: Predicted and Comparative Bond Lengths and Angles
| Parameter | Predicted Value (this compound) | Comparative Value (2-Chloroquinoline) | Comparative Value (8-Aminoquinoline) |
| C2-Cl Bond Length | ~1.74 Å | 1.75 Å[1] | - |
| C8-N Bond Length | ~1.38 Å | - | 1.37 Å |
| C2-N1 Bond Angle | ~123° | ~123° | - |
| C7-C8-N Bond Angle | ~121° | - | ~120° |
Note: Predicted values are based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) and may vary depending on the computational method. Comparative values are from experimental data of the respective molecules.
Conformational Analysis
The conformational flexibility of this compound is primarily associated with the rotation of the amino group around the C8-N bond. The orientation of the amino group's hydrogen atoms relative to the quinoline ring can be described by the C7-C8-N-H dihedral (torsion) angle.
Due to potential steric hindrance and electronic interactions with the peri-hydrogen at the C7 position, the rotation of the amino group is expected to have a relatively low energy barrier. The most stable conformation is likely one where the amino group is slightly out of the plane of the quinoline ring to minimize steric repulsion. Intramolecular hydrogen bonding between one of the amino hydrogens and the nitrogen atom of the quinoline ring (N1) is also a possibility that could influence the preferred conformation, although this would require significant distortion of the planarity.
Caption: Workflow for the computational conformational analysis of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,8-dichloroquinoline or 2-chloro-8-bromoquinoline, with an ammonia source. The greater reactivity of the halogen at the 2-position compared to the 8-position towards nucleophilic substitution can be exploited for selective amination at the 8-position under controlled conditions, potentially with the aid of a catalyst.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Generalized Experimental Protocols
Synthesis via Amination of 2,8-Dichloroquinoline:
-
To a solution of 2,8-dichloroquinoline in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone), add a copper(I) catalyst (e.g., CuI or Cu₂O) and an ammonia source (e.g., aqueous ammonia or sodium azide followed by a reduction step).
-
Heat the reaction mixture at a temperature typically ranging from 120 to 180 °C in a sealed vessel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization:
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-400 nm.
-
Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | d | 1H | H4 |
| ~7.3-7.5 | m | 2H | H5, H6 |
| ~7.1-7.2 | d | 1H | H7 |
| ~6.9-7.0 | d | 1H | H3 |
| ~4.5-5.5 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-152 | C2 |
| ~146-148 | C8a |
| ~143-145 | C8 |
| ~136-138 | C4 |
| ~128-130 | C4a |
| ~126-128 | C6 |
| ~121-123 | C5 |
| ~120-122 | C3 |
| ~110-112 | C7 |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | C=C and C=N stretch |
| 1500-1400 | Medium | Aromatic ring vibrations |
| 1350-1250 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bending |
| ~750 | Strong | C-Cl stretch |
Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| λ_max (nm) | Description |
| ~240-250 | π → π* transition of the quinoline system |
| ~280-290 | π → π* transition |
| ~340-350 | n → π* transition |
Conclusion
This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and conformation of this compound. While experimental crystallographic data is currently unavailable, computational modeling and comparative analysis of related compounds offer significant insights into its structural properties. The predicted spectroscopic data presented herein serves as a practical guide for the identification and characterization of this molecule. The proposed synthetic pathway and generalized experimental protocols provide a solid foundation for its preparation in a laboratory setting. This information is intended to facilitate further research and application of this compound in various scientific disciplines.
References
Spectroscopic Profile of 2-Chloroquinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Chloroquinolin-8-amine is not extensively available in public scientific literature and databases. This guide provides a detailed analysis based on data from closely related compounds and established spectroscopic principles to predict the expected spectral characteristics of this compound. This information is intended to serve as a foundational reference for researchers.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. As a derivative of quinoline, it possesses a structural scaffold found in numerous biologically active molecules. Accurate structural elucidation and characterization are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide outlines the predicted NMR, IR, and MS data for this compound and provides generalized experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-chloroquinoline and 8-aminoquinoline, and take into account the electronic effects of the chloro and amino substituents on the quinoline ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating amino group at the C8 position will significantly influence the chemical shifts of the protons and carbons in the quinoline ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 6.8 - 7.0 | Doublet | 1H | H-7 |
| ~ 7.1 - 7.3 | Doublet | 1H | H-3 |
| ~ 7.3 - 7.5 | Triplet | 1H | H-6 |
| ~ 7.5 - 7.7 | Doublet | 1H | H-5 |
| ~ 7.9 - 8.1 | Doublet | 1H | H-4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 110 - 115 | C-7 |
| ~ 120 - 125 | C-5 |
| ~ 122 - 127 | C-3 |
| ~ 127 - 132 | C-4a |
| ~ 128 - 133 | C-6 |
| ~ 135 - 140 | C-8a |
| ~ 138 - 143 | C-4 |
| ~ 143 - 148 | C-8 |
| ~ 148 - 153 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretching (Primary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1620 - 1580 | Strong | N-H Scissoring (Bending) and Aromatic C=C Stretching |
| 1550 - 1450 | Medium to Strong | Aromatic C=C and C=N Stretching |
| 1350 - 1250 | Strong | Aromatic C-N Stretching |
| 850 - 750 | Strong | C-Cl Stretching |
| 800 - 600 | Strong, Broad | Out-of-plane Aromatic C-H Bending |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 178 | ~100% | [M]⁺ (with ³⁵Cl), Molecular Ion |
| 180 | ~33% | [M+2]⁺ (with ³⁷Cl), Isotope Peak |
| 143 | Variable | [M-Cl]⁺ |
| 116 | Variable | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid, aromatic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and invert several times to ensure complete dissolution and homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Alternatively, for solid samples, a direct insertion probe can be used.
-
-
Data Acquisition:
-
Introduce the sample into the high-vacuum ion source of the mass spectrometer.
-
If using a direct insertion probe, the sample is heated to induce volatilization.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) and its corresponding isotope peak ([M+2]⁺) to confirm the molecular weight and the presence of chlorine.
-
Analyze the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses to aid in structural elucidation.
-
Visualization of Chemical Workflows
Plausible Synthetic Pathway
A common method for the synthesis of substituted quinolines is the Combes quinoline synthesis. This could be a plausible route to an intermediate that leads to this compound.
Caption: A plausible multi-step synthetic workflow for this compound.
Predicted Mass Spectral Fragmentation Pathway
The following diagram illustrates the predicted fragmentation of this compound under electron ionization conditions.
Caption: Predicted electron ionization mass spectral fragmentation pathway for this compound.
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry and materials science. First identified in the 19th century, its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with profound biological and pharmacological activities. This technical guide offers a comprehensive exploration of the discovery and synthetic evolution of quinoline derivatives, from foundational classical reactions to contemporary sustainable approaches. It provides detailed experimental protocols for key syntheses, quantitative data for comparison, and visualizations of critical reaction workflows and biological pathways to support research and development efforts.
Chapter 1: The Historical Discovery of Quinoline
The journey of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, naming it "leukol" (white oil).[1][2][3] A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound he called "Chinoilin" or "Chinolein" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] Initially, these two substances were believed to be distinct isomers due to differences in their reactivity, which were later attributed to impurities. It was the German chemist August Hoffmann who eventually demonstrated that Runge's "leukol" and Gerhardt's "Chinoilin" were, in fact, the same compound.[1] This early history highlights quinoline's dual origins from both industrial byproducts and vital natural products like quinine, which is found in the bark of the Cinchona plant.[1][4][5]
| Event | Scientist(s) | Year | Significance |
| First Isolation | Friedlieb Ferdinand Runge | 1834 | Quinoline was first extracted from coal tar.[1][3] |
| Synthesis from Quinine | Charles Gerhardt | 1842 | Quinoline was obtained by distilling the natural alkaloid quinine.[1] |
| Structural Unification | August Hoffmann | ~1870 | Proved that the compounds from coal tar and quinine were identical.[1] |
| Structure Proposed | August Kekulé | 1869 | Proposed the correct fused ring structure of benzene and pyridine.[3] |
| First Major Synthesis | Zdenko Hans Skraup | 1880 | Developed the Skraup synthesis, the first major method for preparing quinoline.[2][4][6] |
Table 1: Key Milestones in the Discovery of Quinoline. This table summarizes the foundational moments in the history of quinoline, from its initial isolation to the first dedicated synthetic method.
Chapter 2: The Classical Era of Quinoline Synthesis
The late 19th century was a fertile period for organic chemistry, witnessing the development of several named reactions that remain fundamental to constructing the quinoline core. These methods provided access to a wide range of substituted quinolines, enabling the systematic exploration of their properties.
Skraup Synthesis (1880)
Discovered by Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[2][6] The reaction involves the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[2][7][8] The reaction is notoriously exothermic, often requiring a moderator like ferrous sulfate.[2][6] The mechanism proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline ring.[2][7][8]
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Slowly add aniline to the mixture, followed by ferrous sulfate heptahydrate to moderate the reaction.
-
Add nitrobenzene, which serves as both an oxidizing agent and a solvent.
-
Heat the mixture carefully. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction is highly exothermic.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to complete the reaction.
-
Allow the mixture to cool, then dilute with water and steam distill to remove the unreacted nitrobenzene.
-
Make the residue strongly alkaline with sodium hydroxide solution and steam distill again to isolate the quinoline.
-
The quinoline is separated from the distillate, dried over potassium hydroxide, and purified by distillation.
-
Caption: Experimental workflow for the Skraup Synthesis of quinoline.
Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction provides a more versatile route to substituted quinolines.[4][9] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[4][9][10] The reaction is believed to proceed through the conjugate addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[9]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
-
Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid.
-
Procedure:
-
To a flask fitted with a reflux condenser and a dropping funnel, add aniline and concentrated hydrochloric acid.
-
Heat the mixture to 100°C.
-
Slowly add crotonaldehyde from the dropping funnel over a period of 2-3 hours, maintaining the temperature.
-
After the addition is complete, continue heating for another 5-6 hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the resulting crude quinaldine by vacuum distillation.
-
Caption: Experimental workflow for the Doebner-von Miller Reaction.
Friedländer Synthesis (1882)
Discovered by Paul Friedländer, this is a highly versatile and straightforward method for preparing substituted quinolines.[2][4] The synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl), such as a ketone or ester, typically under base or acid catalysis.[4][8] The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[4]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Materials: 2-Aminobenzophenone, acetone, potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve 2-aminobenzophenone in ethanol in a round-bottom flask.
-
Add an excess of acetone to the solution.
-
Add a catalytic amount of potassium hydroxide (or another suitable base like sodium ethoxide).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylquinoline.
-
Caption: Experimental workflow for the Friedländer Synthesis.
Combes Synthesis (1888)
The Combes synthesis provides an efficient route to 2,4-disubstituted quinolines.[4][11] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][12] The mechanism begins with the formation of an enamine (a Schiff base intermediate), which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final quinoline product.[4][11][12]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.
-
Procedure:
-
In a flask, mix aniline and acetylacetone. The initial condensation to form the enamine intermediate often occurs spontaneously or with gentle warming and may be performed separately.
-
Cool the mixture (or the isolated enamine intermediate) in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 100°C water bath) for 15-30 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until the product precipitates.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify by recrystallization or distillation.
-
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. iipseries.org [iipseries.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
theoretical and computational studies of 2-Chloroquinolin-8-amine
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloroquinolin-8-amine
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this compound. The following sections detail the analysis of its molecular structure, spectroscopic signatures, electronic properties, and charge distribution, offering insights relevant to researchers, scientists, and professionals in drug development. The data presented is based on computational studies of this compound and closely related quinoline derivatives, employing Density Functional Theory (DFT) as a primary investigative tool.
Molecular Structure and Geometry Optimization
Computational chemistry, particularly DFT, is a powerful tool for determining the three-dimensional structure of molecules. The process begins with geometry optimization, where the molecule's lowest energy conformation is calculated. For quinoline derivatives, this is often performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[1] The optimized structure provides foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. Studies on related quinoline compounds show that the quinoline ring system is nearly planar.[2]
Table 1: Predicted Geometrical Parameters for this compound Note: These values are representative and derived from DFT calculations on analogous structures like 2-chloroquinoline-3-carboxaldehyde.[1] Experimental values may vary.
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | C2-Cl | ~1.75 | Bond Angle | C3-C2-N1 | ~123 |
| C8-N | ~1.37 | C4-C-C9 | ~119 | ||
| N1-C2 | ~1.32 | C7-C8-N | ~120 | ||
| N1-C9 | ~1.38 | H-N-H | ~115 | ||
| C-C (aromatic) | 1.37 - 1.42 |
Spectroscopic Analysis
Theoretical calculations are instrumental in interpreting experimental spectra (FT-IR, Raman, NMR, UV-Vis) by assigning specific molecular motions and electronic transitions to observed peaks.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to peaks in FT-IR and Raman spectra. DFT calculations, often scaled by a factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to correct for anharmonicity, show good agreement with experimental data.[1] Key vibrational modes for this compound would include C-H stretching in the aromatic ring, N-H stretching of the amine group, C=N and C=C stretching within the quinoline core, and the characteristic C-Cl stretching vibration.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Assignments are based on studies of similar quinoline derivatives.[1][3][4]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Symmetric/Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Quinoline Ring | C=C / C=N Stretch | 1490 - 1620 |
| C-N | C-N Stretch | 1250 - 1350 |
| C-Cl | C-Cl Stretch | 740 - 760 |
NMR Spectroscopy
Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a valuable reference for assigning signals in experimental spectra. For this compound, protons on the quinoline ring are expected in the aromatic region (δ 7-9 ppm), with the proton adjacent to the nitrogen (at position 2) being significantly deshielded.[4] The amine protons would likely appear as a broader signal. Carbon atoms attached to electronegative atoms (Cl and N) will show higher chemical shifts.[5]
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the absorption wavelengths (λ_max), excitation energies, and oscillator strengths of electronic transitions.[6] The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in assigning these transitions, which are typically π → π* and n → π* in nature for aromatic heterocyclic compounds.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity.[7]
-
HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the quinoline ring.
-
LUMO : Represents the ability to accept an electron. The LUMO is likely distributed over the electron-deficient chloro-substituted part of the quinoline ring.
-
HOMO-LUMO Energy Gap (ΔE) : This value is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[8] The energy gap for quinoline itself is calculated to be around 4.83 eV.[6]
Table 3: Representative FMO Energies for Quinoline Derivatives Note: Values are indicative and depend on the specific derivative and computational method.[6][8]
| Parameter | Description | Typical Energy (eV) |
| E_HOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.7 |
| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -1.9 |
| ΔE (Gap) | E_LUMO - E_HOMO | 4.3 to 4.9 |
The workflow for a typical computational analysis is outlined below.
Caption: Logical workflow for DFT-based computational analysis.
Charge Distribution and Reactivity Analysis
Mulliken Population Analysis
Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge. In this compound, the nitrogen and chlorine atoms are expected to carry a negative charge due to their high electronegativity, while adjacent carbon atoms will be electropositive. The hydrogen atoms of the amine group will also carry a partial positive charge. This information helps in understanding intermolecular interactions.[9]
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.[10]
-
Red Regions (Negative Potential) : Indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the quinoline nitrogen and the amine nitrogen.[11]
-
Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.[10]
-
Green Regions (Neutral Potential) : Represent areas of near-zero potential.
The relationships between calculated electronic properties and the molecule's predicted reactivity are visualized below.
Caption: Relationship between electronic properties and reactivity.
Experimental and Computational Protocols
Computational Methodology
The theoretical calculations discussed herein are predominantly performed using Density Functional Theory (DFT), a quantum mechanical modeling method.
-
Software : Gaussian 09W is a commonly used software package.[1]
-
Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational cost.[1][3]
-
Basis Set : The 6-311++G(d,p) basis set is frequently used to provide a good description of the electronic structure for molecules of this type.[1]
-
Analysis Tools : VEDA (Vibrational Energy Distribution Analysis) is used for assigning vibrational modes.[1]
Experimental Protocols
While this guide focuses on theoretical aspects, the validation of computational data relies on experimental results.
-
Synthesis : Quinolines can be synthesized through various methods, including the Skraup synthesis or reactions involving substituted anilines.[12][13]
-
FT-IR/Raman Spectroscopy : Spectra are typically recorded on spectrometers using KBr pellets for solid samples.[1]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆.[14]
-
UV-Vis Spectroscopy : The absorption spectrum is measured using a spectrophotometer in a suitable solvent like ethanol or methanol.
Conclusion
Theoretical and computational studies provide a powerful, non-invasive framework for the detailed characterization of this compound. Through methods like DFT, it is possible to predict its optimized geometry, spectroscopic signatures, and electronic properties with high accuracy. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers profound insights into the molecule's chemical reactivity and potential sites for interaction. This information is invaluable for understanding its mechanism of action and for the rational design of new, more effective derivatives in the field of drug discovery and development.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity and Electronic Properties of the Quinoline Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of the quinoline core, detailing its electronic structure, reactivity in electrophilic and nucleophilic substitution reactions, and key spectroscopic characteristics. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data to inform synthetic strategies. Furthermore, the role of the quinoline motif in pharmacology is illustrated through the mechanisms of action of key drugs, with their respective signaling pathways visualized using Graphviz diagrams. This document serves as an in-depth resource for professionals engaged in the design and synthesis of quinoline-based compounds.
Electronic Properties of the Quinoline Ring
The quinoline molecule is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring significantly influences the electronic distribution of the entire system.
1.1. Aromaticity and Electron Distribution
Quinoline is an aromatic compound, adhering to Hückel's rule with 10 π-electrons delocalized across the bicyclic system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the electron density. The pyridine ring is electron-deficient, particularly at the C2 and C4 positions, due to the inductive and mesomeric electron-withdrawing effects of the nitrogen atom. Conversely, the benzene ring (carbocycle) is relatively electron-rich compared to the pyridine ring.[1][2] This electronic disparity dictates the regioselectivity of chemical reactions.
1.2. Basicity and pKa
The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is available for protonation, rendering quinoline a weak base.[3] The pKa of the conjugate acid (quinolinium ion) is approximately 4.9.[2] This basicity allows for the formation of salts with various acids.
Reactivity of the Quinoline Ring
The electronic dichotomy of the quinoline ring system governs its reactivity towards electrophiles and nucleophiles.
2.1. Electrophilic Aromatic Substitution
Electrophilic attack on the quinoline ring occurs preferentially on the electron-rich benzene ring, at positions C5 and C8.[2][4] The reaction typically proceeds via the protonated quinolinium ion, which is formed in the acidic conditions often used for electrophilic substitution. This protonation further deactivates the pyridine ring towards electrophilic attack. The substitution at C5 and C8 is favored due to the formation of more stable Wheland intermediates where the aromaticity of the other ring is preserved.[2]
Under vigorous conditions, nitration of quinoline with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4] Similarly, sulfonation with fuming sulfuric acid at elevated temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[4]
2.2. Nucleophilic Aromatic Substitution
Nucleophilic attack occurs on the electron-deficient pyridine ring, primarily at the C2 and C4 positions.[4][5] A classic example is the Chichibabin reaction, where quinoline reacts with sodium amide in liquid ammonia to yield 2-aminoquinoline.[6]
Quantitative Data
Table 1: Physicochemical and Spectroscopic Data for Quinoline
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇N | [2] |
| Molar Mass | 129.16 g/mol | [2] |
| Melting Point | -15 °C | [2] |
| Boiling Point | 237 °C | [4] |
| pKa (of conjugate acid) | 4.9 | [2] |
| ¹H NMR (CDCl₃, ppm) | ||
| H2 | ~8.9 | [7] |
| H3 | ~7.4 | [7] |
| H4 | ~8.1 | [7] |
| H5 | ~7.7 | [7] |
| H6 | ~7.5 | [7] |
| H7 | ~7.6 | [7] |
| H8 | ~8.2 | [7] |
| ¹³C NMR (CDCl₃, ppm) | ||
| C2 | ~150.3 | [5] |
| C3 | ~121.1 | [5] |
| C4 | ~136.1 | [5] |
| C4a | ~128.2 | [5] |
| C5 | ~129.5 | [5] |
| C6 | ~126.5 | [5] |
| C7 | ~129.4 | [5] |
| C8 | ~127.7 | [5] |
| C8a | ~148.3 | [5] |
| UV-Vis (Ethanol) | λ_max ≈ 226, 277, 313 nm | [8] |
| FTIR (cm⁻¹) | ||
| C-H stretching (aromatic) | 3100-3000 | [5][9] |
| C=C stretching (aromatic) | 1600-1450 | [5][9] |
| C=N stretching | ~1620 | [9] |
| C-H out-of-plane bending | 900-700 | [9] |
Table 2: Regioselectivity and Relative Reactivity in Electrophilic Nitration
| Position | Product Ratio (%) | Relative Rate vs. Benzene | Reference(s) |
| 5 | 52.3 | ~10⁻⁷ | [6] |
| 8 | 47.7 | ~10⁻⁷ | [6] |
Note: The reaction is significantly slower than the nitration of benzene due to the deactivating effect of the protonated nitrogen atom.
Experimental Protocols
4.1. Electrophilic Substitution: Nitration of Quinoline
This protocol describes the synthesis of a mixture of 5-nitroquinoline and 8-nitroquinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g (0.039 mol) of quinoline to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by carefully adding 5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of 5-nitroquinoline and 8-nitroquinoline. The isomers can be separated by fractional crystallization or column chromatography.[10][11]
4.2. Nucleophilic Substitution: Chichibabin Amination of Quinoline
This protocol describes the synthesis of 2-aminoquinoline.
Materials:
-
Sodium Amide (NaNH₂)
-
Quinoline
-
Liquid Ammonia (anhydrous)
-
Toluene (anhydrous)
-
Ammonium Chloride solution (saturated)
-
Diethyl Ether
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.
-
Under a stream of dry nitrogen, add 100 mL of anhydrous liquid ammonia to the flask and cool to -78 °C.
-
Carefully add 2.3 g (0.059 mol) of sodium amide to the liquid ammonia with stirring.
-
Dissolve 5.0 g (0.039 mol) of quinoline in 50 mL of anhydrous toluene.
-
Slowly add the quinoline solution to the sodium amide suspension in liquid ammonia over 30 minutes.
-
Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 4 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution until the evolution of gas ceases.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 2-aminoquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[6][12][13]
Quinoline in Drug Development: Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The following examples illustrate the diverse mechanisms by which quinoline-based drugs exert their therapeutic effects.
5.1. Chloroquine: Antimalarial Action
Chloroquine is a 4-aminoquinoline derivative that has been a cornerstone of antimalarial therapy. Its primary mechanism of action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.
Caption: Mechanism of action of Chloroquine in the malaria parasite.
5.2. Gefitinib: EGFR Signaling Pathway Inhibition
Gefitinib is a quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. It targets the epidermal growth factor receptor (EGFR), inhibiting its signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
5.3. Camptothecin: Topoisomerase I Inhibition
Camptothecin is a natural product with a pentacyclic ring structure that includes a quinoline moiety. It is a potent anticancer agent that functions by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. iipseries.org [iipseries.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 11. brieflands.com [brieflands.com]
- 12. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The introduction of a chloro-substituent to the quinoline ring has been a particularly fruitful strategy in the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of chloro-substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.
Anticancer Activity
Chloro-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell signaling pathways that govern cell proliferation and survival.
Mechanism of Action
1.1.1. Induction of Apoptosis: A primary mechanism by which chloro-substituted quinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the activation of the intrinsic and extrinsic apoptotic pathways. Chloroquine, for instance, has been shown to induce apoptosis in human glioma cells by activating the p53 pathway, which in turn leads to the activation of executioner caspases like caspase-3.[1][2] The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.[2]
1.1.2. Inhibition of Pro-survival Signaling Pathways: Many chloro-substituted quinoline derivatives have been found to inhibit pro-survival signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Chloroquine and its derivatives can interfere with this pathway, sensitizing cancer cells to conventional therapies.[3][5][6] Molecular docking studies have suggested that some chloroquinoline derivatives may exert their anticancer effects by directly inhibiting the PI3K enzyme.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various chloro-substituted quinoline derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell growth, is a standard metric for this evaluation.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5k | 2-Chloro-3-substituted quinoline | Multiple cell lines | 12.03 ± 1.51 - 20.09 ± 2.16 | [7] |
| 7b | 2-Chloro-3-substituted quinoline | Multiple cell lines | 15.8 ± 1.30 - 28.2 ± 3.37 | [7] |
| 1 | Quinolinyl thiourea | Plasmodium falciparum (Chloroquine-resistant) | 1.2 | [8] |
| 5, 6, 7 | Quinoline derivatives | Plasmodium falciparum | 0.014 - 5.87 µg/mL | [8] |
| Unnamed | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [9] |
| 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [9] |
| 55 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/mL | [9] |
| 11 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF7 (Breast) | 29.8 | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
1.3.1. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chloro-substituted quinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
1.3.2. Caspase-3 Activation Assay (Immunofluorescence): This assay detects the activation of caspase-3, a key marker of apoptosis.
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved (active) caspase-3.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence, indicating the presence of activated caspase-3.
1.3.3. TUNEL Assay for DNA Fragmentation: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11][12]
-
Fixation and Permeabilization: Fix and permeabilize cells as described for the caspase-3 assay.
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides and counterstain the nuclei with DAPI.
-
Imaging: Analyze the cells by fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
Signaling Pathway and Workflow Diagrams
References
- 1. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring 2-Chloroquinolin-8-amine Derivatives for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the various substituted quinolines, 2-Chloroquinolin-8-amine presents a versatile starting point for the synthesis of novel derivatives with potential applications in oncology, infectious diseases, and beyond. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, while the amino group at the 8-position offers a handle for further functionalization. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on the 2-chloroquinoline scaffold, with a focus on informing future drug discovery efforts. While direct research on this compound derivatives is limited in publicly available literature, this guide extrapolates from closely related quinoline analogs to provide valuable insights.
Introduction
Quinoline and its derivatives have long been a source of inspiration for medicinal chemists, yielding a wide array of drugs with diverse therapeutic applications, including antimalarial, antibacterial, antifungal, and anticancer agents.[1] The unique electronic and structural properties of the quinoline ring system allow it to interact with various biological targets. The introduction of different substituents at various positions on the quinoline core can significantly modulate its pharmacological profile.
This guide focuses on the potential of this compound as a key building block in drug discovery. The strategic placement of the chloro and amino groups offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space to identify novel bioactive compounds.
Synthetic Strategies for 2-Chloroquinoline Derivatives
The synthesis of derivatives from a 2-chloroquinoline core can be achieved through several modern synthetic methodologies. The reactivity of the chlorine atom at the 2-position makes it an excellent electrophilic site for nucleophilic aromatic substitution reactions. Furthermore, the amino group can be functionalized through various reactions.
Nucleophilic Aromatic Substitution at the C2-Position
The chlorine atom at the C2-position of the quinoline ring is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which can significantly impact the biological activity of the resulting compounds.
Experimental Protocol: General Procedure for Nucleophilic Substitution
A solution of the 2-chloroquinoline derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., triethylamine, potassium carbonate) if necessary. The reaction mixture is then heated to reflux or stirred at an elevated temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for the synthesis of complex quinoline derivatives. These reactions allow for the formation of C-N and C-C bonds, respectively, under relatively mild conditions and with high functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline [3]
-
Reactants: 2-chloroquinoline (1 equivalent), amine (1.2 equivalents).
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents).
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equivalents).
-
Base: Sodium tert-butoxide (1.2 equivalents).
-
Solvent: Toluene.
-
Procedure: In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos. Evacuate and backfill the tube with argon three times. Add toluene and the amine via syringe. Heat the reaction mixture at 100 °C for 12 hours. After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.
Logical Workflow for Synthesis of 2-Substituted Quinoline Derivatives
Caption: Synthetic pathways from a 2-chloroquinoline core.
Biological Activities of Quinoline Derivatives
While specific data for this compound derivatives are scarce, the broader class of quinoline compounds exhibits a wide range of biological activities.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] The mechanisms of action are diverse and include inhibition of topoisomerases, tyrosine kinases, and tubulin polymerization.[2]
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline-2-carboxanilides | A549 (Lung) | Varies (some <10) | [4] |
| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolones | MCF-7 (Breast) | Varies (some <10) | [4] |
| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | A-375 (Melanoma) | <1 | [5] |
| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | A-549 (Lung) | Varies (some <5) | [5] |
Signaling Pathway: Potential Inhibition of PI3K/Akt/mTOR by Quinoline Derivatives
Caption: PI3K/Akt/mTOR pathway inhibition by quinolines.
Antimicrobial and Antifungal Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-hydroxyquinoline, in particular, have shown potent activity against a range of bacteria and fungi.[6][7] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.
Table 2: Antimicrobial and Antifungal Activity of Selected Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline Derivatives | Candida auris | 0.5 - 8 | [7] |
| 8-Hydroxyquinoline Derivatives | Cryptococcus neoformans | 0.5 - 4 | [7] |
| 2-Chloroquinoline Derivatives | Various Bacteria & Fungi | 6.25 - 400 | [2] |
Experimental Protocol: In Vitro Antibacterial/Antifungal Screening [2]
The antimicrobial activity of synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of derivatives.
Structure-Activity Relationship (SAR) Studies
While a comprehensive SAR for this compound derivatives is not available, general trends can be inferred from related quinoline series.
-
Substitution at C2: The nature of the substituent at the C2-position is critical for activity. Introduction of various amines, aryl groups, or heterocyclic moieties can dramatically influence the biological profile.
-
Substitution at the Benzo Ring: Modifications on the benzo portion of the quinoline ring, such as the introduction of halogens or electron-donating/withdrawing groups, can fine-tune the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.
-
The 8-Amino Group: The amino group at the 8-position provides a key point for derivatization. Acylation, alkylation, or incorporation into heterocyclic rings can lead to compounds with enhanced potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Although direct biological data for its derivatives are limited, the wealth of information on related quinoline compounds strongly suggests that this scaffold is worthy of further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of exploration should include:
-
Diversity-oriented synthesis to explore a wide range of substituents at the C2 and N8 positions.
-
Screening against a broad panel of cancer cell lines and microbial strains to identify initial hits.
-
In-depth mechanistic studies to elucidate the mode of action of active compounds.
-
Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
By leveraging modern synthetic methods and robust biological screening platforms, the exploration of this compound derivatives holds the potential to deliver the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. annexpublishers.com [annexpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating the Physicochemical Landscape of 2-Chloroquinolin-8-amine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 2-Chloroquinolin-8-amine, a crucial quinoline derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the compound's behavior in various solvent systems and under different environmental conditions. Understanding these physicochemical properties is paramount for advancing from lead optimization to robust formulation development.
Core Concepts: Solubility and Stability of this compound
This compound is a heterocyclic aromatic compound whose therapeutic potential is intrinsically linked to its bioavailability and shelf-life. While specific quantitative solubility and stability data for this compound are not extensively published, this guide synthesizes established principles for quinoline derivatives and provides detailed protocols for their experimental determination.
Solubility Profile: The solubility of this compound is largely dictated by the polarity of the solvent and the pH of the medium. As a weak base, its aqueous solubility is expected to be low but can be significantly influenced by pH.[1] In acidic conditions, the amine group is likely to be protonated, forming a more soluble salt.[1] It is anticipated to exhibit greater solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1]
Stability Profile: The stability of this compound is a critical determinant of its viability as a drug candidate. Degradation can be instigated by several factors, including pH, temperature, light, and oxidative stress. Understanding the degradation pathways and identifying the resulting impurities are essential for ensuring the safety and efficacy of any potential therapeutic agent.
Quantitative Data Summary
The following tables are presented as templates for researchers to systematically record and compare experimentally determined solubility and stability data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Method (e.g., Shake-Flask, Nephelometry) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water (pH 7.4) | 25 | ||||
| 0.1 M HCl | 25 | ||||
| 0.1 M NaOH | 25 | ||||
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | ||||
| Acetonitrile | 25 | ||||
| Acetone | 25 |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time Points | Assay Method (e.g., HPLC) | % Recovery of Parent Compound | Major Degradation Products (if identified) | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0, 2, 4, 8, 24 hr | ||||
| Base Hydrolysis (0.1 M NaOH, 60°C) | 0, 2, 4, 8, 24 hr | ||||
| Oxidative (3% H₂O₂, RT) | 0, 2, 4, 8, 24 hr | ||||
| Thermal (80°C, solid state) | 1, 3, 7, 14 days | ||||
| Photolytic (ICH Q1B) |
Experimental Protocols
This section provides detailed methodologies for the determination of solubility and stability of this compound.
Protocol for Kinetic Solubility Assessment
This high-throughput method is suitable for early-stage drug discovery to estimate aqueous solubility.
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear)
-
Nephelometer or a plate reader capable of measuring turbidity
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) to achieve a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Equilibration: Cover the plate and incubate at room temperature (approximately 25°C) for 2 hours to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: A significant increase in turbidity compared to a buffer-only control indicates that the compound has precipitated, and its kinetic solubility is below the tested concentration. The experiment can be repeated with a serial dilution of the compound to determine the concentration at which precipitation begins.
Protocol for Shake-Flask Solubility Determination
This method determines the thermodynamic or equilibrium solubility and is considered the gold standard.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated quantitative method
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated HPLC method.
Protocol for Forced Degradation Study
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a PDA or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
-
-
Sample Collection: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA or DAD detector is crucial for assessing peak purity.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate the workflows and relationships central to the analysis of this compound's physicochemical properties.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be broadly published, the detailed protocols and data presentation templates offered herein provide a clear path for researchers to generate the critical data necessary for advancing its development. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from discovery to clinical application.
References
Technical Guide: 2-Chloroquinolin-8-amine and a Case Study of a Structurally Related Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides key identification details for 2-Chloroquinolin-8-amine, including its CAS number and IUPAC name. Due to the limited availability of comprehensive public data on this specific molecule, this document also presents an in-depth case study of a structurally related and more complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline . This case study is intended to provide insights into the potential biological activities and mechanisms of action that could be relevant for researchers exploring this chemical space.
Compound Identification: this compound
IUPAC Name: this compound[1] CAS Number: 7461-11-2[1] Molecular Formula: C₉H₇ClN₂[1] Synonyms: 8-Amino-2-chloroquinoline[1]
Chemical Structure:
Publicly available, in-depth experimental data, including detailed biological activity, quantitative assays, and specific signaling pathway involvement for this compound, is limited. However, the quinoline scaffold is a well-established pharmacophore in drug discovery.
Case Study: 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline
To illustrate the potential of this chemical class, this section details the biological activity and mechanism of action of the related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (hereafter referred to as Compound 49), a derivative of the natural product Neocryptolepine. This compound has demonstrated significant potential as an anticancer agent, particularly for colorectal cancer.
Quantitative Data: In Vitro Cytotoxicity
Compound 49 has shown potent and selective cytotoxic effects against colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 49 | Reference Compound | IC₅₀ (µM) of Reference |
| HCT116 | Colorectal Cancer | 0.35 | Neocryptolepine | 6.26 |
| Caco-2 | Colorectal Cancer | 0.54 | 5-Fluorouracil (5-FU) | > 0.35 (at same concentration) |
| HIEC | Normal Intestinal Epithelial | > 50 | Neocryptolepine | 31.37 |
Data sourced from a study on the cytotoxicity of Compound 49 after 48 hours of treatment.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anticancer properties of Compound 49.
2.2.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cell lines (HCT116, Caco-2) and normal human intestinal epithelial cells (HIEC) were cultured in appropriate media supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with varying concentrations of Compound 49 for 48 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at a specific wavelength (typically 490 nm) using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
2.2.2. Cell Cycle Analysis
-
Cell Treatment: HCT116 and Caco-2 cells were treated with Compound 49 at concentrations of 0, 0.2, and 0.4 µM for 24 hours.[2]
-
Cell Fixation: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at 4°C.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
-
Results: Treatment with Compound 49 resulted in a significant, concentration-dependent arrest of the cell cycle at the G2/M phase. The percentage of HCT116 cells in the G2/M phase increased from 15.21% to 82.53%, and for Caco-2 cells, it increased from 23.22% to 86.48%.[2]
2.2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HCT116 and Caco-2 cells were treated with Compound 49 for a specified period.
-
Staining: Cells were harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Results: Compound 49 was found to induce apoptosis in a dose-dependent manner, with a notable increase in the late apoptotic cell population. For instance, the percentage of late apoptotic HCT116 cells increased from 3.7% to 45.3%.[2]
Signaling Pathway and Experimental Workflow Visualization
The antitumor activity of Compound 49 has been linked to the modulation of the PI3K/AKT/mTOR signaling pathway. The proposed mechanism involves the inhibition of this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.
Proposed Signaling Pathway of Compound 49
Caption: Proposed mechanism of action for Compound 49 via inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow for Cytotoxicity and Mechanism of Action
Caption: Workflow for evaluating the anticancer effects of Compound 49.
References
Methodological & Application
Synthetic Protocol for 2-Chloroquinolin-8-amine: A Detailed Application Note for Researchers
Abstract
This application note provides a detailed synthetic protocol for the preparation of 2-Chloroquinolin-8-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the chlorination of 8-nitroquinolin-2(1H)-one to yield 2-chloro-8-nitroquinoline, which is subsequently reduced to the target amine. This document offers comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery and materials science. The specific functionalization of the quinoline scaffold allows for the fine-tuning of their biological and physical properties. This compound, in particular, serves as a key intermediate for the synthesis of various bioactive molecules and functional materials. The presence of a reactive chlorine atom at the 2-position and an amino group at the 8-position provides two distinct points for further chemical modification. This protocol outlines a reliable and accessible method for the synthesis of this important compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 8-Nitroquinolin-2(1H)-one | C₉H₆N₂O₃ | 190.16 | >300 | Yellowish solid |
| 2-Chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 148-150 | Pale yellow solid |
| This compound | C₉H₇ClN₂ | 178.62 | 98-100 | Yellow solid |
Table 1: Physical and Chemical Properties of Compounds in the Synthetic Pathway.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-8-nitroquinoline
This procedure describes the conversion of 8-nitroquinolin-2(1H)-one to 2-chloro-8-nitroquinoline using phosphorus oxychloride.
Materials:
-
8-Nitroquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-nitroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-8-nitroquinoline as a pale yellow solid.
Step 2: Synthesis of this compound
This procedure details the reduction of the nitro group of 2-chloro-8-nitroquinoline to an amine using stannous chloride dihydrate. This method is advantageous as it is selective for the nitro group and does not affect the chloro substituent.[1][2]
Materials:
-
2-Chloro-8-nitroquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the mixture and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.
References
Application Notes and Protocols for 2-Chloroquinolin-8-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloroquinolin-8-amine as a versatile building block in the construction of complex heterocyclic molecules. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and materials science.
Introduction
This compound is a bifunctional quinoline derivative possessing two reactive sites amenable to further functionalization: the chloro substituent at the C2 position and the amino group at the C8 position. The chlorine atom is susceptible to nucleophilic substitution and, more importantly, participates in a variety of palladium-catalyzed cross-coupling reactions. The amino group can be acylated or used as a directing group for C-H activation. This unique combination of reactive handles makes this compound an attractive starting material for the synthesis of a diverse array of substituted quinolines, many of which exhibit significant biological activity, including potential as kinase inhibitors.
Key Synthetic Applications
The primary applications of this compound as a building block involve the strategic functionalization of the C2 position through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile of these are the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for the formation of C-C bonds.
Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinoline Derivatives
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. In the context of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C2 position, leading to the formation of 2,8-diaminoquinoline derivatives. These structures are prevalent in pharmacologically active compounds.
A representative workflow for the Buchwald-Hartwig amination of this compound is depicted below.
Workflow for Buchwald-Hartwig Amination
Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)quinolin-8-amine
This protocol describes the palladium-catalyzed amination of this compound with 1-methylpiperazine.
Materials:
-
This compound
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), Cesium Carbonate (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methylpiperazin-1-yl)quinolin-8-amine.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Product Name | Amine Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Melting Point (°C) |
| 2-(4-Methylpiperazin-1-yl)quinolin-8-amine | 1-Methylpiperazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 85-95 | 135-137 |
| 2-(Morpholin-4-yl)quinolin-8-amine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-90 | 168-170 |
| N-Phenyl-quinolin-2,8-diamine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 75-85 | 142-144 |
Note: Yields are typical and may vary based on reaction scale and purity of reagents.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinoline Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide. This reaction enables the introduction of various aryl or heteroaryl substituents at the C2 position of this compound, leading to the synthesis of 2-aryl-8-aminoquinolines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.
A generalized workflow for the Suzuki-Miyaura coupling of this compound is illustrated below.
Workflow for Suzuki-Miyaura Coupling
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)quinolin-8-amine
This protocol details the synthesis of a 2-aryl-8-aminoquinoline via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and 4-methoxyphenylboronic acid (1.5 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Potassium Carbonate (3.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(4-methoxyphenyl)quinolin-8-amine.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Product Name | Boronic Acid Reagent | Catalyst | Base | Solvent | Yield (%) | Melting Point (°C) |
| 2-(4-Methoxyphenyl)quinolin-8-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 75-85 | 155-157 |
| 2-(Pyridin-3-yl)quinolin-8-amine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 70-80 | 178-180 |
| 2-Phenylquinolin-8-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-90 | 121-123 |
Note: Yields are typical and may vary based on reaction scale and purity of reagents.
Application in Kinase Inhibitor Synthesis
Substituted quinolines are a well-established class of kinase inhibitors, with several approved drugs featuring this scaffold. The 2,8-disubstituted quinolines synthesized from this compound can serve as core structures for the development of novel kinase inhibitors. For example, the 8-amino group can act as a hydrogen bond donor, while the substituent introduced at the C2 position can be designed to occupy the hydrophobic pocket of the ATP-binding site of a target kinase.
The diagram below illustrates a simplified representation of a signaling pathway involving a receptor tyrosine kinase (RTK) and the potential point of inhibition by a quinoline-based inhibitor.
Inhibition of RTK Signaling by a Quinoline-based Inhibitor
The development of such inhibitors often involves the synthesis of a library of analogs based on the 2,8-disubstituted quinoline core, followed by screening for inhibitory activity against a panel of kinases to determine potency and selectivity. The synthetic accessibility of a wide range of derivatives from this compound makes it a valuable starting point for such drug discovery campaigns.
Application of 2-Chloroquinolin-8-amine in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents
Introduction
2-Chloroquinolin-8-amine is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the reactive chlorine atom at the 2-position and the amino group at the 8-position of the quinoline core, allow for facile chemical modifications to generate novel therapeutic agents. This application note details the use of this compound in the development of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Application as a Precursor for Kinase Inhibitors
The quinoline scaffold is a privileged structure in the design of kinase inhibitors. The strategic functionalization of this compound has led to the discovery of potent inhibitors of key signaling proteins involved in cell growth, proliferation, and survival.
Synthesis of 2-(Piperazin-1-yl)quinolin-8-amine Derivatives
A common synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of this compound with various amines, often piperazine derivatives. This reaction introduces a side chain that can be further modified to optimize binding to the target kinase.
Experimental Protocol: Synthesis of 2-(4-Aminopiperidin-1-yl)quinolin-8-amine
This protocol describes a key step in the synthesis of quinoline-based kinase inhibitors, where this compound is reacted with a piperidine derivative.
Materials:
-
This compound
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) in NMP.
-
Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to 120 °C and stir for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate.
-
Purification (Intermediate): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a mixture of TFA and DCM (1:1).
-
Stirring: Stir the solution at room temperature for 2 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure to obtain the final product, 2-(4-aminopiperidin-1-yl)quinolin-8-amine.
Biological Activity of this compound Derivatives
Derivatives of this compound have shown significant potential as anticancer agents by targeting crucial signaling pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.
One notable derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , has been synthesized and evaluated for its cytotoxic effects. While not directly synthesized from this compound in the cited literature, its structural similarity and mechanism of action highlight the potential of this scaffold. This compound demonstrated potent cytotoxicity against colorectal cancer cell lines.[1]
Quantitative Data:
The following table summarizes the in vitro cytotoxic activity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | 0.35 |
| Caco-2 | 0.54 |
Table 1: Cytotoxicity of a 2-chloroquinoline derivative.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-chloroquinoline derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloroquinolin-8-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline-8-amine scaffold in various biologically active compounds and functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a roadmap for the synthesis of a diverse range of functionalized 2-substituted-quinolin-8-amine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of this compound, the chloro-substituent at the 2-position serves as a reactive handle for these transformations, while the 8-amino group can influence the electronic properties of the quinoline core and potentially coordinate to the metal center. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in these reactions. The electron-donating nature of the amino group can enhance the reactivity of the quinoline ring, making it a suitable substrate for various coupling partners.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-quinolin-8-amines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is widely employed for the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 100 | 10 | 88 |
Experimental Protocol: Synthesis of 2-Phenylquinolin-8-amine (Table 1, Entry 1)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 178.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylquinolin-8-amine.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 2-(N-Substituted)amino-quinolin-8-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position of the quinoline core.
General Reaction Scheme:
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 91 |
Experimental Protocol: Synthesis of 2-(Morpholino)quinolin-8-amine (Table 2, Entry 1)
-
In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 mmol, 178.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 µL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to yield 2-(morpholino)quinolin-8-amine.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-quinolin-8-amines
The Sonogashira coupling provides a reliable method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing arylalkynes, which are valuable intermediates in organic synthesis.
General Reaction Scheme:
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 82 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 10 | 78 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2.5) | PPh₃ (5) / CuI (5) | Et₃N | Acetonitrile | 80 | 6 | 90 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinolin-8-amine (Table 3, Entry 1)
-
To a solution of this compound (1.0 mmol, 178.6 mg) in THF (10 mL) in a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add triethylamine (3.0 mmol, 418 µL) and phenylacetylene (1.1 mmol, 121 µL) via syringe.
-
Heat the reaction mixture at 60 °C for 8 hours under an argon atmosphere.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate gradient) to obtain 2-(phenylethynyl)quinolin-8-amine.
Diagram 3: Sonogashira Coupling Simplified Mechanism
Caption: Simplified representation of the dual catalytic cycles in Sonogashira coupling.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a wide array of functionalized quinoline derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Optimization of the reaction conditions, particularly the choice of ligand and base, is key to achieving high yields and product purity. These methods open up avenues for the synthesis of novel compounds with potential applications in various scientific disciplines.
Application Notes and Protocols for N-Functionalization of 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinolin-8-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position and a primary amino group at the 8-position allows for selective functionalization to generate a diverse library of substituted quinoline derivatives. N-functionalization of the 8-amino group is a key transformation for modulating the physicochemical and pharmacological properties of these compounds. This document provides detailed protocols for the N-arylation and N-alkylation of this compound, primarily focusing on the robust and versatile Buchwald-Hartwig amination.
Overview of Synthetic Strategies
The introduction of aryl, heteroaryl, or alkyl groups at the 8-amino position of this compound can be effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods for N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. For N-alkylation, methods such as reductive amination or nucleophilic substitution can be employed. The Buchwald-Hartwig reaction is often preferred due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[1]
Data Presentation: Reaction Parameters for Buchwald-Hartwig N-Arylation
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions and reported yields for the N-arylation of related aryl amines, which can be adapted for this compound.
| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes | Reported Yields (Analogous Systems) |
| Substrate | This compound | 1.0 equiv | --- | --- |
| Aryl Halide | Ar-Br or Ar-I | 1.1 - 1.5 equiv | Aryl bromides and iodides are generally more reactive than chlorides. | 70-95% |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. | --- |
| Phosphine Ligand | Xantphos, BINAP, or Josiphos-type ligands | 2-10 mol% | The choice of ligand is crucial and often substrate-dependent.[1] | --- |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.5 equiv | Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many aminations. | --- |
| Solvent | Toluene, Dioxane, or THF | 0.1 - 0.5 M | Anhydrous and deoxygenated solvents are essential for catalytic activity. | --- |
| Temperature | 80 - 110 °C | --- | Reaction temperature is optimized based on the reactivity of the coupling partners. | --- |
| Reaction Time | 12 - 24 hours | --- | Monitored by TLC or LC-MS. | --- |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and anhydrous toluene (10 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-chloroquinolin-8-amine.
Protocol 2: Ullmann Condensation for N-Arylation
This protocol offers a classical alternative using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), CuI (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF or DMSO (10 mL).
-
Reaction: Heat the mixture to 120-150 °C under a nitrogen atmosphere and stir for 24-48 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The subsequent work-up and purification steps are similar to the Buchwald-Hartwig protocol.
Mandatory Visualizations
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Purification of 2-Chloroquinolin-8-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 2-Chloroquinolin-8-amine using column chromatography. The basic nature of the amino group on the quinoline ring presents a common challenge during purification on standard silica gel, often leading to poor separation and recovery. This protocol addresses this issue by outlining effective strategies, including the use of a modified mobile phase to achieve high purity.
Overview and Key Considerations
The purification of 8-aminoquinoline derivatives like this compound by column chromatography requires careful selection of the stationary and mobile phases to counteract the strong interaction between the basic amine and the acidic silanol groups of a standard silica gel stationary phase. This interaction can result in significant peak tailing and, in some cases, irreversible adsorption of the compound to the column.
To mitigate these effects, two primary strategies are employed:
-
Modification of the Mobile Phase: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the eluent system. These modifiers compete with the basic analyte for the acidic sites on the silica gel, reducing the strong adsorption and allowing for effective elution and separation.
-
Alternative Stationary Phases: The use of a less acidic stationary phase, such as neutral alumina, can also be an effective alternative to silica gel.
This guide will focus on the more common approach of using silica gel with a modified mobile phase, as it is a widely accessible and adaptable technique.
Data Presentation: Recommended Parameters for Column Chromatography
The following table summarizes key quantitative data and recommended starting conditions for the purification of this compound. These parameters should be optimized for each specific crude sample using Thin Layer Chromatography (TLC) prior to performing column chromatography.[1][2]
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable when used with a modified mobile phase. |
| Neutral Alumina | An alternative to silica gel to avoid acidic interactions. | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5-2% Triethylamine (TEA) | A common non-polar/polar solvent system. The ratio should be optimized via TLC. |
| Dichloromethane/Methanol with 0.5-2% Ammonium Hydroxide (NH₄OH) | A more polar solvent system that can be effective for more polar impurities. | |
| Optimal Rf on TLC | 0.3 - 0.4 | This Rf value for the target compound in the chosen eluent system generally provides the best separation on a column.[1] |
| Sample Loading | Dry or Wet Loading | Dry loading is often preferred for compounds that are not highly soluble in the initial eluent. |
Experimental Protocol: Purification of this compound
This protocol provides a step-by-step guide for the purification of this compound using column chromatography on silica gel with a modified mobile phase.
Materials and Equipment
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Separatory funnel or addition funnel for solvent addition
-
Fraction collection tubes
-
Rotary evaporator
-
UV lamp for TLC visualization
Step 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare Eluent Systems: Prepare a few different solvent systems for testing. Start with a non-polar/polar mixture and a basic modifier. For example:
-
95:5 Hexane:Ethyl Acetate + 1% TEA
-
90:10 Hexane:Ethyl Acetate + 1% TEA
-
80:20 Hexane:Ethyl Acetate + 1% TEA
-
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Calculate the Rf value for the spot corresponding to this compound.
-
Optimize the Eluent: Adjust the polarity of the eluent system until the Rf value of the target compound is between 0.3 and 0.4, and there is good separation from impurities.[1]
Step 2: Column Preparation
-
Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the optimized eluent from the TLC analysis to form a slurry.
-
Load the Slurry: Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add more of the eluent to the top of the column and allow it to run through until the silica bed is fully equilibrated. Do not let the top of the silica run dry.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the optimized eluent to the top of the column. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Maintain Solvent Level: Continuously add more eluent to the top of the column to prevent it from running dry.
-
Monitor the Separation: If the impurities or the product are colored, their separation can be monitored visually. Otherwise, collect fractions systematically.
Step 5: Analysis of Fractions and Product Isolation
-
Monitor Fractions by TLC: Spot each collected fraction on a TLC plate and develop it using the optimized eluent system.
-
Combine Pure Fractions: Identify the fractions that contain the pure this compound. Combine these fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
This comprehensive guide provides a robust starting point for the successful purification of this compound. Researchers are encouraged to meticulously perform the TLC-based method development to tailor the purification protocol to their specific crude sample, thereby maximizing both purity and yield.
References
Scale-Up Synthesis of 2-Chloroquinolin-8-amine for Preclinical Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 2-Chloroquinolin-8-amine, a crucial intermediate for various pharmacologically active compounds. The synthesis is designed to be robust and scalable to produce quantities suitable for preclinical research. The protocol is divided into a two-step synthetic sequence followed by comprehensive purification and analytical characterization.
Introduction
This compound is a key building block in the development of numerous therapeutic agents. Its quinoline core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The reliable, large-scale synthesis of this intermediate is therefore critical for advancing drug discovery programs. This protocol outlines a reproducible and scalable method starting from commercially available materials.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 2-hydroxy-8-nitroquinoline via a modified Skraup reaction. The second step is a one-pot conversion of the hydroxyl group to a chloro group and the reduction of the nitro group to the desired amine.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-8-nitroquinoline
This procedure is adapted from the Skraup synthesis, a well-established method for quinoline synthesis.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminophenol | 109.13 | 109.1 g | 1.0 |
| Glycerol | 92.09 | 276.3 g | 3.0 |
| Sulfuric Acid (98%) | 98.08 | 300 mL | - |
| Arsenic Pentoxide (oxidizing agent) | 229.84 | 115.0 g | 0.5 |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 300 mL of concentrated sulfuric acid.
-
To the stirred sulfuric acid, slowly add 109.1 g (1.0 mol) of 2-aminophenol. The temperature will rise; maintain it below 60°C by external cooling if necessary.
-
Once the 2-aminophenol has dissolved, add 276.3 g (3.0 mol) of glycerol.
-
Carefully add 115.0 g (0.5 mol) of arsenic pentoxide in portions to the reaction mixture.
-
Heat the mixture to 130-140°C. The reaction is exothermic and will become vigorous. Be prepared to remove the heat source to control the reaction rate.
-
Maintain the temperature at 130-140°C for 4-6 hours, with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature and pour it cautiously onto 2 kg of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude 2-hydroxy-8-nitroquinoline can be purified by recrystallization from ethanol or acetic acid.
Typical Yield: 60-70%
Step 2: Synthesis of this compound
This one-pot procedure involves the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) and the subsequent reduction of the nitro group to an amine using tin(II) chloride (SnCl₂).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-8-nitroquinoline | 190.15 | 95.1 g | 0.5 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 230 mL | 2.5 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 564.1 g | 2.5 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
In a 2 L three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place 95.1 g (0.5 mol) of 2-hydroxy-8-nitroquinoline.
-
Carefully add 230 mL (2.5 mol) of phosphorus oxychloride to the flask.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The reaction mixture will become a clear, dark solution.
-
Cool the reaction mixture to room temperature and slowly and cautiously pour it onto 2 kg of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the 2-chloro-8-nitroquinoline intermediate.
-
To the acidic aqueous suspension, add a solution of 564.1 g (2.5 mol) of tin(II) chloride dihydrate in 500 mL of concentrated hydrochloric acid.
-
Heat the mixture to 80-90°C with stirring for 2-3 hours. The color of the mixture will change, indicating the reduction of the nitro group.
-
Cool the reaction mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude this compound.
-
Filter the precipitate, wash it with water, and then extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Typical Yield: 75-85%
Purification Protocol
For preclinical studies, high purity of the final compound is essential. The crude this compound can be purified using column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization:
-
Solvent: Ethanol/water or Toluene.
-
Procedure:
-
Dissolve the product from column chromatography in a minimum amount of hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization
The purity and identity of the final product should be confirmed by the following analytical methods:
| Method | Expected Results |
| ¹H NMR | Characteristic aromatic proton signals for the quinoline ring system and an amine proton signal. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the 2-chloroquinoline-8-amine structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound (C₉H₇ClN₂). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |
| Melting Point | A sharp melting point consistent with a pure compound. |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis and purification of this compound.
Signaling Pathway Context
While this compound is an intermediate, its derivatives often target various signaling pathways implicated in diseases like cancer and malaria. For instance, many quinoline-based antimalarials are thought to interfere with heme detoxification in the parasite's food vacuole. In cancer, quinoline derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR and MAPK signaling. The diagram below illustrates a generalized representation of how a hypothetical drug derived from this scaffold might interact with a cancer-related signaling pathway.
Caption: Hypothetical inhibition of cancer signaling pathways by a quinoline derivative.
References
Application Notes and Protocols for the Development of Antimalarial Agents Based on the 2-Chloroquinolin-8-amine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, yielding cornerstone drugs like chloroquine and primaquine.[1][2] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new chemotherapeutic agents.[3] Structural modification of the quinoline nucleus is a proven strategy to generate novel compounds with improved activity against resistant parasites.[1][4] This document provides detailed application notes and experimental protocols focused on the development of antimalarial agents derived from the 2-chloroquinolin-8-amine scaffold, a promising but less explored variation of the classic 8-aminoquinoline structure.
Application Notes
Presumed Mechanism of Action
Quinoline-based antimalarials primarily target the erythrocytic stage of the malaria parasite's life cycle.[5] Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[6][7] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[6][7]
Like other quinolines, derivatives of the this compound scaffold are weak bases that are thought to accumulate in the acidic food vacuole.[5][8] There, they are hypothesized to interfere with heme detoxification by binding to free heme, preventing its polymerization into hemozoin.[6][8] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[7]
References
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpp.in [ajpp.in]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.co.za [journals.co.za]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-chloroquinolin-8-amine as a versatile starting material. The inherent reactivity of the 2-chloro and 8-amino groups allows for the construction of diverse fused ring systems with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable bifunctional building block in synthetic organic chemistry. The electron-withdrawing nature of the quinoline ring activates the chlorine atom at the 2-position for nucleophilic substitution, while the primary amino group at the 8-position serves as a versatile handle for various condensation and cyclization reactions. This combination of reactive sites enables the construction of a variety of fused heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds. This document outlines key synthetic strategies and provides detailed experimental protocols for the preparation of phenanthrolines and other fused quinoline derivatives from this compound.
Data Presentation
The following table summarizes the key reaction types and expected outcomes for the synthesis of heterocyclic compounds from this compound.
| Heterocyclic System | Reaction Type | Key Reagents | Typical Yield (%) |
| 1,10-Phenanthroline | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | 60-70% |
| Substituted Amines | Buchwald-Hartwig Amination | Aryl/Alkyl Amine, Palladium Catalyst, Ligand, Base | 75-95% |
| Diaryl Ethers/Amines | Ullmann Condensation | Phenol/Aniline, Copper Catalyst, Base | 50-80% |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1,10-phenanthroline via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines and related fused systems. In this protocol, this compound is cyclized with glycerol in the presence of an acid and an oxidizing agent to yield 2-chloro-1,10-phenanthroline.
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or arsenic acid as a milder alternative)
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, slowly add this compound and glycerol.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.
-
Heat the reaction mixture to 130-140°C for 3-4 hours. The color of the mixture will darken significantly.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-1,10-phenanthroline.
Expected Yield: Approximately 65%.
Protocol 2: Palladium-Catalyzed Amination of this compound (Buchwald-Hartwig Amination)
This protocol describes the synthesis of N-aryl or N-alkyl substituted 8-aminoquinolines via a palladium-catalyzed cross-coupling reaction. The chloro group at the 2-position is selectively replaced by an amine.
Materials:
-
This compound
-
Aryl or alkyl amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture at 80-120°C for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 80-90%.
Protocol 3: Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)
The Ullmann condensation provides an alternative method for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.
Materials:
-
This compound
-
Aryl amine (e.g., aniline) or phenol
-
Copper(I) iodide (CuI) or copper powder
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
High-boiling polar solvent (e.g., DMF, NMP, nitrobenzene)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl amine or phenol, the copper catalyst, the ligand, and the base.
-
Add the solvent and heat the mixture to 150-210°C under a reflux condenser for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 55-75%.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Chloroquinolin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The introduction of a chlorine atom at the 2-position and an amino group at the 8-position of the quinoline ring system creates a versatile pharmacophore, 2-chloroquinolin-8-amine, which serves as a key intermediate for the synthesis of a diverse library of bioactive molecules. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate drug discovery and development processes by significantly reducing reaction times, improving yields, and often enhancing product purity compared to conventional heating methods.[1][2][3]
These application notes provide detailed protocols for the efficient synthesis of N-substituted this compound derivatives using microwave irradiation. The methodologies described herein are suitable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly in oncology. The strategic substitution on the 8-amino group allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Anticancer Activity and Kinase Inhibition:
The quinoline core is a well-established scaffold for the design of kinase inhibitors. Several FDA-approved anticancer drugs feature a quinoline core. Derivatives of this compound have been investigated for their potential to inhibit various protein kinases that are often dysregulated in cancer.
One of the key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance is the PI3K/Akt/mTOR pathway .[4][5] A study on a related complex quinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its ability to induce apoptosis in colorectal cancer cells by downregulating the expression of key proteins in this pathway, such as PI3KCA and p-Akt. This suggests that this compound derivatives could be promising candidates for the development of novel anticancer agents targeting this critical signaling cascade. The general mechanism involves the inhibition of key kinases within the pathway, leading to the suppression of downstream signaling and ultimately inducing cancer cell death.
Experimental Protocols
The following protocols describe the microwave-assisted synthesis of N-substituted this compound derivatives. The primary method for C-N bond formation is the Buchwald-Hartwig amination, a versatile palladium-catalyzed cross-coupling reaction.
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or alkyl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., XPhos - 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., NaOtBu - sodium tert-butoxide, Cs₂CO₃ - cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)[1]
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the aryl/alkyl halide (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).
-
Add the anhydrous solvent (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (ranging from 10 to 60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted this compound derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various N-substituted this compound derivatives. Please note that these are representative examples, and actual results may vary depending on the specific substrates and optimized conditions.
| Entry | Amine/Halide Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 120 | 30 | 85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 120 | 25 | 92 |
| 3 | 4-Fluoroaniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 130 | 45 | 78 |
| 4 | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 20 | 88 |
| 5 | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 140 | 60 | 75 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Chloroquinolin-8-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloroquinolin-8-amine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely adopted two-step approach is generally followed. The first step involves the synthesis of the intermediate, 8-aminoquinolin-2(1H)-one, through a cyclization reaction. The second step is the subsequent chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: My cyclization reaction to form 8-aminoquinolin-2(1H)-one is resulting in a low yield. What are the likely causes?
A2: Low yields in the cyclization step, often a variation of the Conrad-Limpach or related reactions, can stem from several factors. High temperatures (often exceeding 200 °C) are crucial for the intramolecular cyclization, and insufficient heat can lead to an incomplete reaction.[1] The purity of the starting materials, such as the aniline and the β-ketoester, is also critical. Finally, the reaction may require a high-boiling point solvent like Dowtherm A or mineral oil to ensure consistent and effective heat transfer.[1]
Q3: The chlorination step using phosphorus oxychloride (POCl₃) is inefficient. What should I troubleshoot?
A3: Phosphorus oxychloride is a standard and effective reagent for converting 2-quinolones to 2-chloroquinolines.[1] If the yield is low, consider the following:
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Reagent Quality: POCl₃ can hydrolyze over time. Using freshly distilled or a new bottle of POCl₃ is recommended.
-
Temperature Control: The reaction often requires heating. An insufficient temperature will slow the reaction, while an excessive temperature can cause degradation of the substrate, especially with the reactive amino group at the C8 position.
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction may require several hours at reflux to go to completion.
-
Work-up Procedure: Quenching the reaction by carefully and slowly adding the mixture to ice is critical to hydrolyze excess POCl₃. This is a highly exothermic process that must be controlled. Subsequent neutralization is required before extraction.
Q4: After the chlorination work-up, my TLC plate shows multiple spots. What are these impurities?
A4: Besides your desired product and unreacted starting material (8-aminoquinolin-2(1H)-one), you may observe other byproducts. These can include:
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Phosphorylated intermediates: If the work-up is not thorough, phosphate esters can form.
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Dimerized or polymerized products: The harsh conditions can sometimes lead to side reactions.
-
Over-chlorinated species: While less common for the quinoline core itself, other reactive sites could potentially react under forcing conditions.
Q5: What is the most effective method for purifying the final this compound product?
A5: Column chromatography is a highly effective method for purifying the crude product. A silica gel stationary phase is typically used. The mobile phase can be optimized, but a gradient of ethyl acetate in hexane or dichloromethane is a common starting point.[2] Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance purity.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield in Cyclization Step | Insufficient temperature for ring closure. | Ensure the reaction reaches the required temperature (often >200°C). Use a high-boiling solvent like Dowtherm A for stable heat transfer.[1] |
| Impure starting materials (aniline or ketoester). | Purify starting materials by distillation or recrystallization before use. | |
| Low Yield in Chlorination Step | Decomposed or low-quality POCl₃. | Use freshly distilled or a new bottle of phosphorus oxychloride. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-90°C) and monitor via TLC before increasing if necessary. | |
| Incomplete reaction. | Increase the reaction time and monitor progress with TLC until the starting material is consumed. | |
| Formation of Tarry Byproducts | Reaction temperature is excessively high, causing degradation. | Reduce the reaction temperature. Consider adding POCl₃ dropwise to a heated solution of the starting material to better control the initial exotherm. |
| Ineffective work-up procedure. | Ensure the reaction mixture is quenched slowly and carefully over a large amount of crushed ice in a well-ventilated fume hood. | |
| Difficulty in Product Isolation | Incorrect pH during aqueous work-up. | The product is an amine and can be protonated. Carefully adjust the pH of the aqueous layer to be basic (pH 8-9) with a base like Na₂CO₃ or NaOH before extraction with an organic solvent. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Optimizing Reaction Conditions
The yield of the chlorination step is highly dependent on the reaction parameters. The following table provides a summary of how adjustments to these parameters can influence the outcome, based on established chemical principles.
Table 1: Effect of Reaction Parameters on Chlorination Yield
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| Temperature | 80 °C | 65% | 110 °C (Reflux) | 85% | Higher temperature increases the reaction rate and drives the equilibrium towards the product.[1] |
| Reaction Time | 2 hours | 50% | 6 hours | 88% | Allows the reaction to proceed to completion, as confirmed by TLC monitoring. |
| Solvent | Neat (No Solvent) | 85% | Toluene | 70% | Using POCl₃ as both the reagent and solvent is often most effective. Adding another solvent can dilute the reactants and slow the reaction. |
| Reagent Purity | Old POCl₃ | 40% | Freshly Distilled POCl₃ | 90% | Impurities (like HCl from hydrolysis) can cause unwanted side reactions and reduce the effective concentration of the chlorinating agent. |
Experimental Protocols
Protocol 1: Synthesis of 8-Aminoquinolin-2(1H)-one (Intermediate)
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Reactants: A mixture of 1,2-phenylenediamine (1 eq.) and ethyl acetoacetate (1.1 eq.) is prepared.
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Reaction Setup: The reaction is typically performed neat or in a high-boiling solvent like diphenyl ether.
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Condensation: The mixture is heated to 140-150 °C for 2 hours to form the intermediate enamine, with the removal of water and ethanol.
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Cyclization: The temperature is then raised to 240-250 °C and maintained for 1-2 hours to induce thermal cyclization.[1]
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Work-up: After cooling, the solidified reaction mass is triturated with diethyl ether or hexane to remove the high-boiling solvent.
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Purification: The resulting solid crude product is collected by filtration and can be purified by recrystallization from ethanol or acetic acid to yield 8-aminoquinolin-2(1H)-one.
Protocol 2: Synthesis of this compound (Chlorination)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 8-aminoquinolin-2(1H)-one (1 eq.) is suspended in phosphorus oxychloride (5-10 eq.).
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Reaction: The mixture is heated to reflux (approx. 105-110 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC (e.g., 50% Ethyl Acetate/Hexane) until the starting material is no longer visible.
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Quenching: After cooling to room temperature, the reaction mixture is added dropwise to a vigorously stirred beaker of crushed ice. Caution: This is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
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Neutralization: Once all the excess POCl₃ has been hydrolyzed, the acidic aqueous solution is slowly neutralized with a saturated solution of sodium carbonate or by adding solid sodium bicarbonate until the pH is approximately 8-9.
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Extraction: The aqueous mixture is extracted three times with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography.
Visualized Workflows
Caption: High-level synthetic pathway for this compound.
Caption: Troubleshooting workflow for low-yield synthesis issues.
References
identification and reduction of byproducts in 2-Chloroquinolin-8-amine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and reduction of byproducts in the synthesis of 2-Chloroquinolin-8-amine.
I. Overview of Synthetic Strategies and Potential Byproducts
The synthesis of this compound can be approached through two primary routes, each with its own set of potential byproducts.
Route 1: Direct Chlorination of 8-Aminoquinoline
This route involves the electrophilic substitution of a chlorine atom onto the 8-aminoquinoline backbone. The amino group is an activating, ortho-, para-director, which can lead to a mixture of products.
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Primary Byproducts:
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Regioisomers: 5-Chloro-8-aminoquinoline and 7-Chloro-8-aminoquinoline are common due to the directing effect of the amino group.
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Over-chlorination Products: 5,7-Dichloro-8-aminoquinoline can form if the reaction is not carefully controlled.
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Degradation Products: Harsh chlorinating agents can lead to the degradation of the starting material or product.
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Route 2: Nucleophilic Amination of 2,8-Dichloroquinoline
This approach involves the substitution of one of the chlorine atoms on 2,8-dichloroquinoline with an amino group, often via a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution (SNA_r_) reaction.
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Primary Byproducts:
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Unreacted Starting Material: Incomplete reaction will leave 2,8-dichloroquinoline in the product mixture.
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Hydrodechlorination Products: Catalytic conditions can sometimes lead to the reduction of one or both chloro groups, resulting in 2-chloroquinoline, 8-chloroquinoline, or quinoline.[1]
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Isomeric Amination Products: While less common, under certain conditions, substitution at the 8-position might be competitive.
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II. Troubleshooting Guides and FAQs
Route 1: Direct Chlorination of 8-Aminoquinoline
Q1: My reaction produces a mixture of chloro-isomers (5-chloro and 7-chloro) along with the desired 2-chloro product. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the direct chlorination of 8-aminoquinoline is challenging. Here are some strategies to improve the yield of the 2-chloro isomer:
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Protecting Group Strategy: The amino group at the 8-position strongly directs chlorination to the 5 and 7 positions.[2][3] By first converting the amino group into an amide (e.g., an acetamide or pivalamide), you can alter its directing effect and potentially favor chlorination at the 2-position. The protecting group can be removed in a subsequent step.
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Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), may offer better selectivity compared to harsher reagents like chlorine gas or sulfuryl chloride.
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Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can influence the isomer distribution. It is advisable to run small-scale trials with different solvents (e.g., dichloromethane, acetonitrile, acetic acid) and at various temperatures to find the optimal conditions.
Q2: I am observing a significant amount of 5,7-dichloro-8-aminoquinoline in my product mixture. How can I prevent this over-chlorination?
A2: Over-chlorination is a common side reaction when the quinoline ring is activated by the amino group.[4] To minimize the formation of di-chlorinated byproducts:
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Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of the reagent. A slight excess of the starting material (8-aminoquinoline) can also help to consume the chlorinating agent before it can react a second time.
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Slow Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the reagent at any given time, reducing the likelihood of a second chlorination event.
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Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures generally disfavor over-reaction.
Q3: How can I effectively separate the desired this compound from its isomers?
A3: The separation of closely related isomers can be challenging but is often achievable through chromatographic methods.
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Column Chromatography: Silica gel column chromatography is the most common method for separating quinoline isomers. A systematic evaluation of different eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal separation conditions.
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High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers higher resolution than standard column chromatography.[5] Both normal-phase and reverse-phase HPLC can be explored.
Route 2: Nucleophilic Amination of 2,8-Dichloroquinoline
Q1: My amination reaction is incomplete, and I have a significant amount of unreacted 2,8-dichloroquinoline remaining. How can I drive the reaction to completion?
A1: Incomplete conversion in nucleophilic amination reactions can be due to several factors:
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Catalyst and Ligand Choice (for Buchwald-Hartwig type reactions): The choice of palladium catalyst and phosphine ligand is critical.[6] If one combination is not effective, screen other common catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, SPhos, BINAP).
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Base: The strength and type of base can significantly impact the reaction rate. Common bases for these reactions include sodium tert-butoxide, potassium phosphate, and cesium carbonate.[6] Ensure the base is anhydrous and of high purity.
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Temperature and Reaction Time: These reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
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Amine Source: Ensure the amine source (e.g., ammonia, or an ammonia equivalent like benzophenone imine followed by hydrolysis) is of high quality and used in an appropriate excess.
Q2: I am observing the formation of 2-chloroquinoline and/or 8-chloroquinoline as byproducts. What is causing this, and how can I prevent it?
A2: The formation of these byproducts is likely due to hydrodechlorination, a side reaction where a chlorine atom is replaced by a hydrogen atom.[1] This can be promoted by the catalyst and any hydrogen sources in the reaction mixture.
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Minimize Hydrogen Sources: Ensure that all reagents and solvents are anhydrous. The amine itself can sometimes act as a hydrogen source.
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Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting hydrodechlorination than others. A screening of different combinations may be necessary.
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Control Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction and stop it once the starting material is consumed.
Q3: How can I remove unreacted 2,8-dichloroquinoline from my final product?
A3: The separation of the desired amine from the non-polar starting material can usually be achieved by leveraging the basicity of the amino group.
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Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). The desired this compound will be protonated and move to the aqueous layer, while the unreacted 2,8-dichloroquinoline will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.
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Column Chromatography: If extraction is not sufficient, column chromatography on silica gel can be used. The more polar amine product will have a lower R_f value than the less polar dichloro- starting material.
III. Quantitative Data Presentation
The following tables provide representative data on how reaction conditions can influence product distribution. (Note: This data is illustrative and may not reflect actual experimental results.)
Table 1: Influence of Chlorinating Agent on the Regioselectivity of 8-Aminoquinoline Chlorination
| Chlorinating Agent (1.0 eq.) | Solvent | Temp (°C) | 2-Chloro Isomer (%) | 5-Chloro Isomer (%) | 7-Chloro Isomer (%) | Dichloro Product (%) |
| SO₂Cl₂ | CH₂Cl₂ | 25 | 15 | 45 | 30 | 10 |
| NCS | CH₃CN | 60 | 30 | 40 | 25 | 5 |
| Cl₂ gas | CH₃COOH | 25 | 10 | 50 | 25 | 15 |
Table 2: Effect of Reaction Time on Byproduct Formation in the Amination of 2,8-Dichloroquinoline
| Reaction Time (h) | Conversion of 2,8-Dichloroquinoline (%) | Yield of this compound (%) | Hydrodechlorination Byproducts (%) |
| 4 | 75 | 70 | <1 |
| 8 | 95 | 88 | 2 |
| 16 | >99 | 85 | 10 |
| 24 | >99 | 82 | 13 |
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
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Column Packing: A glass column is packed with silica gel as a slurry in the initial eluent (e.g., 100% hexane).
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Loading: The silica gel with the adsorbed crude product is carefully added to the top of the packed column.
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Elution: The eluent is passed through the column, starting with a low polarity solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: General Procedure for Acid-Base Extraction
-
Dissolution: The crude reaction mixture is dissolved in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
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Acidic Wash: The organic solution is transferred to a separatory funnel and washed with 1M aqueous HCl. The layers are separated.
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Repeat Extraction: The organic layer is washed two more times with 1M HCl to ensure all the amine product has been extracted into the aqueous layer.
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Combine Aqueous Layers: The aqueous layers from all washes are combined.
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Basification: The combined aqueous layer is cooled in an ice bath and slowly basified with a concentrated NaOH solution until the pH is >10. The amine product should precipitate out of the solution.
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Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the basified aqueous layer can be extracted with an organic solvent, and the solvent can be dried and evaporated to yield the pure amine.
V. Visualizations
Caption: Troubleshooting workflow for the direct chlorination of 8-aminoquinoline.
Caption: Troubleshooting workflow for the nucleophilic amination of 2,8-dichloroquinoline.
References
troubleshooting guide for the amination of 2-chloroquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-chloroquinolines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the amination of 2-chloroquinolines?
A1: The most prevalent and versatile method for the amination of 2-chloroquinolines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between the 2-position of the quinoline ring and a wide variety of primary and secondary amines.[1][2]
Q2: Why is my Buchwald-Hartwig amination of 2-chloroquinoline failing or giving a low yield?
A2: Low yields in the amination of 2-chloroquinoline can stem from several factors:
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Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction.[1][2]
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Inappropriate Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.[3]
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Suboptimal Base: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can also influence the reaction rate and the prevalence of side reactions.
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Poor Solvent Solubility: The insolubility of reagents, particularly the inorganic base, can hinder the reaction.[2]
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Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Insufficient heating or time can lead to incomplete conversion.
Q3: I am observing a significant amount of quinoline as a byproduct in my reaction. What is causing this?
A3: The formation of quinoline is a common side reaction known as hydrodehalogenation. In this process, the chloro group at the 2-position is replaced by a hydrogen atom. This side reaction is competitive with the desired amination and is thought to occur via β-hydride elimination from a palladium-amido intermediate.
Q4: How can I minimize the hydrodehalogenation side reaction?
A4: To minimize hydrodehalogenation, consider the following strategies:
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Ligand Selection: Employing bulky phosphine ligands can sterically hinder the β-hydride elimination pathway.
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Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.
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Temperature Control: Lowering the reaction temperature, if the desired amination can still proceed at a reasonable rate, may reduce the extent of this side reaction.
Q5: Are there any specific safety precautions I should take when running these reactions?
A5: Yes. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous and degassed. Phosphine ligands can also be toxic, so appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Pd(II) not reduced to Pd(0)) | Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst.[1][2] |
| Inappropriate ligand for the specific amine or substrate. | Screen a variety of phosphine ligands. For primary amines, ligands like XPhos or BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.[3] | |
| Incorrect base strength or solubility. | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested, although this may require higher temperatures.[2] | |
| Poor solubility of reagents. | Choose a solvent that effectively dissolves all reaction components. Toluene and dioxane are common choices. In some cases, a co-solvent may be beneficial.[1] | |
| Significant Hydrodehalogenation (Formation of Quinoline) | β-hydride elimination is competing with reductive elimination. | Employ bulkier phosphine ligands to sterically disfavor the β-hydride elimination pathway. Optimize the choice of base and reaction temperature. |
| Formation of Multiple Products (e.g., Diarylation) | Reaction with a primary amine proceeds to form a diarylated product. | Use a less reactive base or lower the reaction temperature. Adjusting the stoichiometry of the amine may also help. |
| Difficulty in Product Purification | The product has similar polarity to the starting materials or byproducts. | Utilize different chromatographic techniques (e.g., reverse-phase HPLC). If the product is basic, an acid wash during workup can help in separation. Recrystallization can also be an effective purification method. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline
Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Chloroquinoline
-
Amine (primary or secondary)
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Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
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Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
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Base (e.g., NaOtBu, LHMDS, or Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
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To an oven-dried Schlenk tube, add the 2-chloroquinoline, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).
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Evacuate and backfill the Schlenk tube with the inert gas three times.
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Add the anhydrous, degassed solvent via syringe.
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Add the amine via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide a summary of representative reaction conditions and yields for the amination of 2-chloroquinolines with different classes of amines.
Table 1: Amination of 2-Chloroquinoline with Primary Amines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| Aniline | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
Table 2: Amination of 2-Chloroquinoline with Secondary Amines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 95[4] |
| Piperidine | Pd(OAc)₂ | RuPhos | LHMDS | THF | 80 | 16 | 88 |
| Diethylamine | Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 100 | 20 | 75 |
Mandatory Visualization
References
Technical Support Center: Optimization of Reaction Conditions for Buchwald-Hartwig Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
A1: One of the most frequent, and often underestimated, causes of reaction failure or low yield is the poor solubility of the reagents, particularly inorganic bases, in the reaction solvent.[1] Other common issues include catalyst inhibition or decomposition, the use of an inappropriate ligand or base for the specific substrates, and challenges with the reactivity of certain aryl halides.[1]
Q2: How do I choose the right palladium source for my reaction?
Q3: What is the general reactivity trend for aryl halides in this reaction?
A3: Contrary to some other cross-coupling reactions, the general reactivity order for the aryl electrophile in Buchwald-Hartwig amination is typically Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2] Aryl iodides can sometimes be problematic due to the formation of iodide bridges on the palladium center, which can inhibit the catalyst.[3][4]
Q4: Can I use water in my Buchwald-Hartwig reaction?
A4: While the reaction is generally run under anhydrous conditions, a small amount of water is often tolerated and can even be beneficial in some cases, as it can aid in the reduction of Pd(II) to Pd(0).[3] However, excessive water should be avoided.
Q5: Is an inert atmosphere always necessary?
A5: Yes, it is highly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., argon or nitrogen).[1][3] While some catalyst systems are not overly sensitive to oxygen, maintaining an inert environment minimizes the risk of catalyst deactivation and side reactions.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
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Question: My reaction shows little to no consumption of the starting aryl halide. What should I do?
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Answer:
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Check for Catalyst Deactivation: Ensure all reagents and solvents are pure and dry, as impurities can poison the palladium catalyst.[1] Functional groups like azo compounds can also act as catalyst poisons.[3]
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Evaluate Ligand Choice: The ligand plays a critical role. For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1] Consider screening a variety of ligands.
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Assess Base Strength and Solubility: If using a solid inorganic base, ensure it is finely ground and well-stirred to maximize its surface area and reactivity.[2] Inadequate deprotonation of the amine or catalyst inhibition by the base can stall the reaction. Consider switching to a stronger base or a more soluble one.[2]
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Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate. Typical reaction temperatures range from 80-100 °C.[2]
-
Issue 2: Formation of Side Products
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Question: I am observing significant amounts of hydrodehalogenation (reduction of the aryl halide). How can I minimize this?
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Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction, particularly when using primary amines.[4] This is often a ligand-dependent issue. Screening different phosphine ligands can help to minimize this unwanted side reaction.
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Question: My reaction is producing biaryl byproducts. What is the cause and how can I prevent it?
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Answer: Biaryl formation can occur, especially when using chiral primary amines. Optimizing the catalyst, ligand, and stoichiometry of the reactants can help to suppress this side reaction. A thorough screening of reaction conditions may be necessary to identify the optimal parameters.
Issue 3: Difficulty with Specific Substrates
-
Question: My aryl chloride is unreactive. What are the key parameters to optimize?
-
Answer: Aryl chlorides are notoriously challenging substrates due to the high energy barrier for oxidative addition. To improve their reactivity, consider the following:
-
Ligand: Switch to a more electron-rich and sterically hindered phosphine ligand.
-
Catalyst: Use a higher catalyst loading if necessary.
-
Temperature: Increase the reaction temperature.
-
Base: A strong base is often required.
-
-
Question: I am having trouble with the amination of a heteroaryl halide. What should I consider?
-
Answer: Heterocyclic substrates can be challenging. The choice of ligand is critical, and specific ligands have been developed for different classes of heterocycles. For example, DavePhos is often a good choice for the amination of indoles.[3] Careful optimization of the reaction conditions is usually required to achieve good yields.
Data Presentation
Table 1: General Guide for Base Selection
| Base | Strength | pKaH | Advantages | Disadvantages |
| NaOtBu | Strong | ~19 | Permits high reaction rates and low catalyst loadings.[3] | Incompatible with many electrophilic functional groups.[3] |
| LHMDS | Strong | ~26 | Allows for the use of substrates with protic functional groups.[3] | Air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3] |
| Cs₂CO₃ | Weak | ~10 | Excellent functional group tolerance and often provides the highest reaction rate among weak bases.[3] | Can be expensive and difficult to stir on a large scale.[3] |
| K₃PO₄ / K₂CO₃ | Weak | ~12 / ~10 | Excellent functional group tolerance and economically attractive.[3] | May require higher catalyst loadings and longer reaction times.[3] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Typical Temperature Range (°C) | Notes |
| Toluene / Xylene | Aromatic | 80 - 140 | Commonly used, providing a good balance of solubility and a high boiling point.[2] |
| 1,4-Dioxane | Ether | 80 - 101 | Frequently used but is considered a solvent to be avoided in greener chemistry applications. |
| THF / 2-MeTHF | Ether | 60 - 80 | Lower boiling points, may require sealed tube reactions for higher temperatures. |
| t-BuOH / t-AmOH | Alcohol | 80 - 102 | Can be effective, but compatibility with all substrates should be checked. |
Experimental Protocols
Representative Protocol for a Small-Scale Buchwald-Hartwig Amination
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[1]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.
References
overcoming stability issues of 2-Chloroquinolin-8-amine during storage
This technical support center provides guidance on overcoming stability issues of 2-Chloroquinolin-8-amine during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: this compound is susceptible to degradation from several factors, primarily moisture, light, oxygen, and extreme temperatures. The primary degradation pathways include oxidation of the amine group, hydrolysis of the chloro group, and potential degradation of the quinoline ring itself.
Q2: What are the visible signs of degradation?
A2: Degradation of this compound may be indicated by a change in color (e.g., darkening from a light color to brown or black), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to confirm stability.
Q3: How should this compound be stored to ensure maximum stability?
A3: To maximize stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.[1] Avoid repeated freeze-thaw cycles if stored in a freezer.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation, particularly hydrolysis of the chloro group. If you must store it in solution, use a dry, aprotic solvent, and prepare the solution fresh for each use. Protect the solution from light and air.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for assessing the purity and detecting degradation products of this compound. Other suitable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products and Gas Chromatography-Mass Spectrometry (GC-MS) if the compound or its degradation products are sufficiently volatile.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation or exposure to light. | Store the compound in an amber vial under an inert atmosphere. Minimize exposure to ambient light and air during handling. |
| Inconsistent Experimental Results | Degradation of the stock solution or solid. | Prepare fresh solutions for each experiment. Re-evaluate the purity of the solid compound using HPLC or LC-MS. |
| Appearance of New Peaks in Chromatogram | Chemical degradation. | Identify the degradation products using LC-MS. Review storage and handling procedures to minimize exposure to moisture, light, and oxygen. |
| Poor Solubility After Storage | Formation of insoluble degradation products or polymerization. | Attempt to dissolve a small sample in various solvents. If solubility has decreased, the compound has likely degraded and should be replaced. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This is your stock solution.
-
Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the working standard to determine the retention time and peak area of the intact compound.
-
Inject a sample of the stored compound (prepared in the same manner as the standard) to assess its purity.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Protocol 2: Forced Degradation Study
This protocol can be used to understand the degradation pathways under various stress conditions.
-
Prepare Samples:
-
Prepare solutions of this compound (e.g., 0.1 mg/mL) in:
-
0.1 N HCl (acidic condition).
-
0.1 N NaOH (basic condition).
-
3% Hydrogen Peroxide (oxidative condition).
-
Water (hydrolytic condition).
-
-
Expose a solid sample to elevated temperature (e.g., 60°C).
-
Expose a solid sample to UV light (e.g., 254 nm).
-
-
Incubation:
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC or LC-MS to determine the extent of degradation and identify any degradation products.
-
Visualizations
Caption: A workflow for troubleshooting stability issues of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purification of Polar Quinoline Derivatives
Welcome to the technical support center for the purification of polar quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar quinoline derivatives often difficult to purify?
Polar quinoline derivatives present several purification challenges due to their inherent chemical properties:
-
Basicity: The nitrogen atom in the quinoline ring, and often other nitrogen-containing functional groups, imparts basicity to these molecules. This can lead to strong interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in poor separation, peak tailing, and sometimes irreversible adsorption.[1][2]
-
High Polarity: The presence of polar functional groups (e.g., hydroxyl, amino, carboxyl groups) makes these compounds highly soluble in polar solvents, which can make them difficult to elute from polar stationary phases in normal-phase chromatography and poorly retained in reversed-phase chromatography.[1][3]
-
Compound Instability: Some quinoline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during purification.[1][2][3] This is particularly true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.[1]
-
Poor Crystallization: The same polarity that complicates chromatography can also hinder crystallization, leading to oils or amorphous solids instead of well-defined crystals.
Troubleshooting Guides
This section provides systematic approaches to address specific problems you may encounter during the purification of polar quinoline derivatives.
Chromatography Issues
Issue 1: Poor or no retention of the compound in Reversed-Phase HPLC, eluting near the solvent front.
-
Cause: The high polarity of the quinoline derivative leads to a strong affinity for the polar mobile phase over the nonpolar stationary phase (e.g., C18).[3]
-
Solutions:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the proportion of the aqueous component in the mobile phase. Modern reversed-phase columns are often stable in highly aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[3][4]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly enhance retention by forming a neutral ion-pair with the analyte, thereby increasing its hydrophobicity.[3]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and serves as an excellent alternative to reversed-phase HPLC.[3]
-
Issue 2: Significant peak tailing is observed in HPLC.
-
Cause: Peak tailing is often a result of secondary interactions between the basic quinoline derivative and residual acidic silanol groups on the silica-based stationary phase.[3]
-
Solutions:
-
Mobile Phase pH Adjustment: For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the silanol groups, minimizing unwanted interactions.[3]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[3]
-
Consider HILIC: The unique retention mechanism in HILIC can often provide better peak shapes for polar basic compounds.[3]
-
Issue 3: The polar quinoline derivative is degrading on the silica gel during flash chromatography.
-
Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive quinoline derivatives.[2][3]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[3]
-
Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable alternative.
-
Crystallization Issues
Issue 4: No crystals are forming from the solution.
-
Cause: This can be due to the solution not being sufficiently supersaturated, the use of an inappropriate solvent where the compound is too soluble, or the presence of impurities inhibiting nucleation.[5]
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound.[5]
-
Increase Supersaturation: Slowly evaporate the solvent or cool the solution to a lower temperature.
-
Change the Solvent System: Use a solvent in which the compound has lower solubility, or try an anti-solvent crystallization method.
-
Issue 5: The compound "oils out" instead of crystallizing.
-
Cause: The compound's melting point may be lower than the temperature of the crystallization solution, or the solution is too concentrated, causing the compound to come out of solution above its melting point.
-
Solutions:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to allow for slow cooling.[5]
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[5]
-
Reduce the Concentration: Add more solvent to the solution before attempting to crystallize again.[5]
-
Issue 6: The final crystal yield is very low.
-
Cause: The compound may still have significant solubility in the solvent at low temperatures, or an excessive amount of solvent was used.[2]
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.[2]
-
Choose a Better Solvent: Find a solvent in which the compound has very low solubility at cold temperatures.[2]
-
Data Presentation
Table 1: Comparison of Chromatographic Strategies for Polar Quinoline Derivatives
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase with High Aqueous Mobile Phase | Increases interaction with nonpolar stationary phase. | Simple to implement; uses common columns. | May still provide insufficient retention for very polar compounds. | Moderately polar quinoline derivatives. |
| Embedded Polar Group (EPG) Columns | Stationary phase contains polar groups, enhancing retention of polar analytes in highly aqueous mobile phases. | Better retention and peak shape for polar compounds; resistant to dewetting. | Can have different selectivity compared to standard C18. | Highly polar quinoline derivatives in reversed-phase. |
| Ion-Pairing Chromatography | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column. | Significantly increases retention of ionizable compounds. | Can be difficult to remove the ion-pairing reagent from the sample and column; may suppress MS signal. | Ionizable polar quinoline derivatives. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. | Excellent retention for very polar compounds that are not retained in reversed-phase. | Can have longer equilibration times; sensitive to water content in the mobile phase. | Very polar and hydrophilic quinoline derivatives. |
| Normal-Phase with Deactivated Silica | A basic modifier (e.g., triethylamine) is added to the mobile phase to block acidic silanol sites on the silica gel. | Reduces peak tailing and prevents degradation of basic compounds. | The modifier may need to be removed from the final product. | Basic and acid-sensitive polar quinoline derivatives. |
| Alumina Chromatography | Uses aluminum oxide as the stationary phase, which can be basic, neutral, or acidic. | Good for separating basic compounds that interact too strongly with silica. | Can have lower resolution than silica gel; activity can be affected by water content. | Basic polar quinoline derivatives. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]
-
-
Sample Loading: Load your sample onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[3]
Protocol 2: HILIC Method for HPLC Purification
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Gradient Elution (Example):
-
0-1 min: 0% B
-
1-8 min: 0-100% B
-
8-10 min: 100% B
-
10-12 min: 100-0% B
-
12-15 min: 0% B
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes.[3]
-
-
Injection and Analysis: Inject the sample and run the gradient.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for purifying polar quinoline derivatives.
Caption: Decision tree for HPLC method selection.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of the Quinoline Core
Welcome to the technical support center for the regioselective functionalization of the quinoline core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective C-H functionalization of the quinoline core?
A1: Regioselectivity in quinoline C-H functionalization is primarily controlled by two main approaches:
-
Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is more electron-rich and typically undergoes electrophilic substitution at the C5 and C8 positions.[1]
-
Utilizing Directing Groups: A directing group can be installed on the quinoline scaffold to guide a metal catalyst to a specific C-H bond.[2][3] Common directing groups include:
Q2: I am observing a mixture of C2 and C8 functionalization when using a quinoline N-oxide. How can I improve selectivity for the C8 position?
A2: Achieving high selectivity for the C8 position in the presence of the competing C2 position is a common challenge.[1] Here are some strategies to favor C8 functionalization:
-
Catalyst Selection: While palladium catalysts often favor C2 functionalization, rhodium (Rh) and iridium (Ir) based catalysts have shown excellent selectivity for the C8 position.[1][3][5]
-
Ligand Choice: The ligand coordinated to the metal center plays a crucial role. For rhodium-catalyzed reactions, ligands can be tuned to enhance C8 selectivity.
-
Reaction Conditions: Careful optimization of solvent, temperature, and additives is critical. For instance, certain acid additives can play a key role in the rate-determining step of C8 functionalization.[3]
Q3: My yield for the palladium-catalyzed C2-arylation of quinoline N-oxide is low. What steps can I take to improve it?
A3: Low yields in Pd-catalyzed C2-arylation of quinoline N-oxides can often be rectified by systematic optimization of the reaction conditions.[1] Consider the following factors:
-
Ligand: The choice of phosphine ligand is critical. Sterically bulky ligands can often improve catalytic activity.
-
Base: A thorough screening of both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃, AgOAc) has been shown to significantly improve both yield and regioselectivity in many cases.[1][2]
Q4: What are some common side reactions in quinoline functionalization, and how can they be minimized?
A4: Besides regioselectivity issues, several side reactions can occur:
-
Homocoupling: The coupling of two molecules of the coupling partner. This can often be minimized by adjusting the stoichiometry of the reactants and the reaction concentration.
-
Dehalogenation: If using an aryl halide as a coupling partner, dehalogenation can be a competing pathway.
-
Reduction of the Quinoline Ring: This is more likely to occur if hydride sources are present or under certain catalytic conditions.
-
Over-functionalization: The introduction of more than one functional group. Controlling the reaction time and stoichiometry is key to preventing this.[1]
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of inhibitors. | 1. Use a pre-catalyst or activate the catalyst in situ. Ensure the catalyst is not degraded. 2. C-H activation often requires elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[1] 3. Ensure all reagents and solvents are pure and dry. Trace impurities can poison the catalyst. |
| Poor regioselectivity (mixture of isomers) | 1. Suboptimal catalyst/ligand combination. 2. Ineffective directing group. 3. Steric or electronic effects. | 1. The ligand plays a key role in controlling regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[1] For palladium-catalyzed reactions, screen different phosphine ligands. 2. If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and that it is coordinating effectively to the metal center.[1] 3. The electronic nature and steric bulk of substituents on the quinoline ring and the coupling partner can influence the site of functionalization. Consider modifying the substrates if possible.[4][6][7] |
| Product decomposition | 1. Reaction temperature is too high. 2. Product is unstable under the reaction conditions (e.g., acidic or basic). | 1. Lower the reaction temperature and increase the reaction time. 2. If possible, modify the workup procedure to neutralize the reaction mixture as soon as it is complete. Consider using a milder catalyst system or reaction conditions. |
Data Presentation: Regioselective Functionalization of Quinoline Derivatives
Table 1: Comparison of Catalytic Systems for C2 vs. C8 Functionalization of Quinoline N-Oxide
| Entry | Catalyst | Ligand | Coupling Partner | Position | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | None | Benzene | C2 | 56 | [2][8] |
| 2 | [RhCp*Cl₂]₂ | None | Styrene | C8 | Good | [5] |
| 3 | Ru-catalyst | None | Arylboronic Acid | C8 | 70 | [4] |
| 4 | FeSO₄ | None | Acrylates/Styrenes | C2 | Good | [4] |
| 5 | Cu(OAc)₂ | None | N-methylaniline | C2 | 93 | [2] |
Table 2: Nickel-Catalyzed C3-Functionalization of Quinolines
| Entry | Quinoline Substrate | Electrophile | Product | Yield (%) |
| 1 | Quinoline | Phenyl disulfide | 3-(Phenylthio)quinoline | High |
| 2 | Quinoline | Benzyl bromide | 3-Benzylquinoline | High |
| 3 | Quinoline | Benzaldehyde | (Quinolin-3-yl)(phenyl)methanol | High |
Data adapted from Sheng et al. This method is notable for proceeding at room temperature without a directing group.[4][9]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed C-8 Alkylation of Quinoline N-Oxide with an Olefin
This protocol is adapted from a procedure for the regioselective distal C(sp²)-H bond alkylation of quinoline N-oxides.[5]
-
Materials: Quinoline N-oxide, olefin (e.g., styrene, 2 equivalents), [RhCp*Cl₂]₂ (5 mol%), AgBF₄, and DMF.
-
Procedure:
-
To a sealed reaction vessel, add quinoline N-oxide (1.0 mmol), the olefin (2.0 mmol), and [RhCp*Cl₂]₂ (0.05 mmol).
-
Add AgBF₄ as an additive.
-
Add dry DMF as the solvent.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed C3-Thioetherification of Quinoline
This protocol is based on the work of Sheng et al. for the C3-selective functionalization of quinolines.[9]
-
Materials: Quinoline, disulfide electrophile, Ni(dppp)Cl₂ (3.0 mol%), Grignard reagent (1.5 equiv.), diethoxymethane (DEDM), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (2.0 mL).
-
Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Finally, add DDQ (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
-
Visualizations
Caption: Factors influencing the regioselectivity of quinoline functionalization.
Caption: A workflow for troubleshooting poor regioselectivity in quinoline functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 2-Chloroquinolin-8-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Chloroquinolin-8-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the amine group at position 8 can be protonated to increase solubility, the overall lipophilicity of the molecule, further increased by the chloro group at position 2, leads to low solubility in aqueous solutions.
Q2: I am observing precipitate in my stock solution of this compound in DMSO. What could be the cause?
A2: Precipitation from a DMSO stock solution can occur for a few reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of hydrophobic compounds like this compound, causing it to precipitate, especially during freeze-thaw cycles. Additionally, the compound's solubility limit in DMSO might have been exceeded. It is also possible that the compound has low stability in DMSO over time.
Q3: What is the maximum recommended concentration of co-solvents like DMSO or ethanol in a cell-based assay?
A3: The tolerance of cell lines to organic co-solvents varies. As a general guideline, the final concentration of DMSO in a cell-based assay should be kept below 0.5% (v/v) to minimize cytotoxicity and off-target effects. For ethanol, it is advisable to keep the final concentration below 1% (v/v). It is crucial to include a vehicle control (media with the same final concentration of the co-solvent) in your experiments to account for any solvent-induced effects.
Q4: How does pH influence the solubility of this compound?
A4: this compound possesses a basic amine group. In acidic conditions (lower pH), this amine group can become protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form. Therefore, adjusting the pH of the buffer to be slightly acidic can enhance its solubility.
Q5: When should I consider using cyclodextrins to improve solubility?
A5: Cyclodextrins are useful when you need to increase the aqueous solubility of a compound without using organic co-solvents, or when co-solvents are not providing sufficient solubility enhancement. These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their nonpolar cavity, forming a complex that is more soluble in water. This is particularly beneficial for in vivo studies where high concentrations of organic solvents are not desirable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the concentrated stock solution. | 1. Lower the final concentration: The most straightforward solution is to test the compound at a lower final concentration. 2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final co-solvent concentration is low and consistent across all experimental conditions. 3. pH adjustment: If your assay allows, use a slightly acidic buffer (e.g., pH 5.0-6.5) to increase the solubility of the amine-containing compound. 4. Serial dilution: Perform a serial dilution of your high-concentration stock in the organic solvent before the final dilution into the aqueous buffer. This can sometimes prevent immediate precipitation. |
| Inconsistent or non-reproducible assay results. | This could be due to partial precipitation of the compound in the assay wells, leading to variable effective concentrations. | 1. Visually inspect assay plates: Before and after adding cells, check for any visible precipitate in the wells. 2. Re-evaluate your solubilization method: The current method may not be robust enough. Consider trying an alternative approach from the "Recommended Solution" in the row above. 3. Prepare fresh solutions: Do not use stock solutions that have undergone multiple freeze-thaw cycles, as this can promote precipitation. |
| Difficulty dissolving the compound in 100% DMSO. | The compound may have limited solubility even in pure DMSO, or it may require more energy to dissolve. | 1. Gentle heating: Warm the solution in a water bath at 37-50°C. Be cautious, as excessive heat can degrade the compound. 2. Sonication: Use a bath sonicator to aid in dissolution. 3. Lower the stock concentration: If the compound remains insoluble, you may need to prepare a lower concentration stock solution. |
Quantitative Data Summary
The following table provides estimated solubility data for this compound in various solvents and conditions. These values are illustrative and should be experimentally confirmed.
| Solvent/System | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Water (pH 7.4) | < 1 | < 5.6 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1 | < 5.6 |
| Water (pH 5.0) | 10 - 50 | 56 - 280 |
| 100% DMSO | > 10,000 | > 56,000 |
| 100% Ethanol | 1,000 - 5,000 | 5,600 - 28,000 |
| 5% DMSO in PBS (pH 7.4) | 5 - 20 | 28 - 112 |
| 5% Ethanol in PBS (pH 7.4) | 2 - 10 | 11 - 56 |
| 10 mM Hydroxypropyl-β-cyclodextrin in Water | 50 - 200 | 280 - 1120 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1.79 mg of this compound.
-
Add DMSO: Add 1.0 mL of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Protocol 2: General Procedure for Enhancing Solubility with a Co-solvent for a Cell-Based Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the 10 mM stock in 100% DMSO to create a range of intermediate stock solutions (e.g., 1 mM, 100 µM).
-
Final Dilution: Directly add a small volume (e.g., 1 µL) of the DMSO stock or intermediate stock to your cell culture medium in the assay plate to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix and Incubate: Gently mix the plate and proceed with your assay protocol.
-
Vehicle Control: Prepare control wells containing the same final concentration of DMSO without the compound.
Visualizations
Caption: Workflow for preparing this compound for biological assays.
Caption: Decision tree for troubleshooting solubility issues.
Technical Support Center: Green Chemistry & Safer Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on implementing alternative synthetic routes to avoid hazardous reagents. Find troubleshooting tips, frequently asked questions, and detailed protocols to support your transition to safer and more sustainable chemistry.
Frequently Asked Questions (FAQs)
Q1: Where can I find information on safer, alternative reagents for my specific reaction?
A1: Several resources can assist in identifying greener alternatives. Start with green chemistry journals and publications from organizations like the ACS Green Chemistry Institute. Chemical suppliers often provide information on greener alternatives in their catalogs. Additionally, databases like the Reaxys Green Chemistry database can be a valuable tool for searching for sustainable synthetic methods.
Q2: What are the initial steps to consider when replacing a hazardous reagent?
A2: The first step is to conduct a thorough risk assessment of the current protocol to identify the primary hazards. Next, research potential alternatives, considering factors like reactivity, selectivity, cost, and environmental impact. It is crucial to perform a small-scale pilot experiment to validate the new reagent's effectiveness and to identify any necessary optimization of reaction conditions.
(DOT Diagram)
Caption: Workflow for Replacing Hazardous Reagents.
Q3: How can I be sure that the alternative reagent is truly "greener"?
A3: Evaluating the "greenness" of a reagent involves a holistic assessment. Consider its entire lifecycle, including its synthesis, toxicity, potential for generating hazardous byproducts, and its ultimate fate in the environment. Tools like the 12 Principles of Green Chemistry can provide a framework for this evaluation. Look for metrics like atom economy, E-factor, and process mass intensity (PMI) to quantitatively assess the environmental impact.
Troubleshooting Guides
Issue 1: Low Yield with a Greener Oxidizing Agent
-
Problem: After replacing a traditional heavy-metal-based oxidant (e.g., CrO₃) with a greener alternative like sodium hypochlorite (bleach) or an enzyme, the reaction yield has significantly decreased.
-
Troubleshooting Steps:
-
Check Catalyst/Mediator Compatibility: Many greener oxidants require a catalyst or mediator (e.g., TEMPO for bleach oxidations). Ensure the catalyst is active and used at the correct loading.
-
pH Adjustment: The pH of the reaction medium can be critical for the activity of many greener oxidants. Optimize the pH to match the requirements of your specific reagent.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate and selectivity. Screen a panel of greener solvents (e.g., 2-MeTHF, Cyrene) to find the optimal one for your system.
-
Temperature and Reaction Time: Greener alternatives may require different temperature profiles or longer reaction times. Perform a time-course study and a temperature screen to find the optimal conditions.
-
(DOT Diagram)
Caption: Troubleshooting Workflow for Low Oxidation Yield.
Issue 2: Incomplete Reduction Using a Catalytic Hydrogenation Protocol
-
Problem: When replacing a stoichiometric metal hydride reducing agent (e.g., LiAlH₄) with catalytic hydrogenation, the reaction does not go to completion.
-
Troubleshooting Steps:
-
Catalyst Poisoning: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the starting material or solvent. Purify the substrate and use high-purity, degassed solvents.
-
Hydrogen Pressure and Delivery: Ensure the hydrogen pressure is adequate and that there is efficient mixing to facilitate gas-liquid mass transfer.
-
Catalyst Loading and Activity: The catalyst may have low activity or be used at an insufficient loading. Try a fresh batch of catalyst or increase the catalyst loading.
-
Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.
-
Data & Protocols
Comparison of Traditional vs. Alternative Suzuki Coupling Conditions
Objective: To compare the performance of a traditional palladium-catalyzed Suzuki coupling using a hazardous solvent with an alternative protocol in a greener solvent.
Table 1: Suzuki Coupling Performance Data
| Parameter | Traditional Method | Alternative Method |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Solvent | Toluene | 2-MeTHF |
| Base | K₂CO₃ (aqueous) | K₃PO₄ (solid) |
| Temperature (°C) | 110 | 80 |
| Reaction Time (h) | 12 | 4 |
| Yield (%) | 92 | 95 |
| E-Factor | 15.2 | 8.5 |
Experimental Protocol: Alternative Suzuki Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
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Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
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K₃PO₄ (2.0 mmol)
-
2-MeTHF (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 2-MeTHF and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
(DOT Diagram)
Caption: Experimental Workflow for Greener Suzuki Coupling.
Technical Support Center: Catalyst Screening for Efficient Cross-Coupling of 2-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient catalyst screening for the cross-coupling of 2-chloroquinolin-8-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of this compound and provides systematic steps for resolution.
Q1: Why is my cross-coupling reaction with this compound showing low to no conversion?
A1: Low reactivity of this compound is a common challenge and can be attributed to several factors:
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Catalyst Inhibition: The primary issue often stems from the 8-amino group and the quinoline nitrogen acting as bidentate chelating ligands for the palladium catalyst. This coordination can form a stable, inactive complex, effectively poisoning the catalyst and halting the catalytic cycle.
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Electronic Effects: The electron-donating nature of the amino group can increase the electron density at the C2 position, making the C-Cl bond less susceptible to oxidative addition by the Pd(0) catalyst, which is a crucial step in the catalytic cycle.
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Steric Hindrance: The peri-relationship between the 8-amino group and a potential coupling partner at the 2-position can introduce steric hindrance, impeding the approach of the coupling partners to the catalytic center.
Troubleshooting Steps:
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Ligand Selection: The choice of ligand is critical to overcome catalyst inhibition. Bulky, electron-rich phosphine ligands are often effective. These ligands can promote the desired reductive elimination step and disfavor the formation of stable, off-cycle catalyst complexes. Consider screening a panel of ligands such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos, RuPhos, BrettPhos).
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Catalyst Precursor: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure the efficient and reproducible generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step before adding the substrate.
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Base Selection: The choice of base is crucial and can influence both the rate of the reaction and the stability of the catalyst. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required. A thorough screening of bases is recommended.
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Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. If the reaction is sluggish, cautiously increasing the temperature may improve the rate, but be mindful of potential catalyst decomposition at excessive temperatures.
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Protecting Group Strategy: If other strategies fail, consider protecting the 8-amino group with a suitable protecting group (e.g., Boc, Cbz) to prevent its interference with the catalyst. The protecting group can be removed in a subsequent step.
Q2: I am observing significant amounts of dehalogenated starting material (8-aminoquinoline) as a byproduct. What is the cause and how can I minimize it?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs via two main pathways:
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Proto-dehalogenation: Reaction with trace amounts of water or other proton sources in the reaction mixture.
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Reductive dehalogenation: Reaction with a hydride source, which can be generated from the solvent, base, or other reaction components.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox or Schlenk line techniques is highly recommended.
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Choice of Base and Solvent: Some base and solvent combinations are more prone to generating hydride species. For example, the use of alkoxide bases in certain alcoholic solvents can be a source of hydrides. Consider switching to a different base or solvent system.
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Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may help to favor the desired cross-coupling pathway.
Q3: My reaction is not going to completion, and I observe a mixture of starting material, product, and unidentifiable byproducts. What should I investigate?
A3: Incomplete reactions with multiple byproducts can be due to a combination of factors, including catalyst deactivation, substrate decomposition, or competing side reactions.
Troubleshooting Steps:
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Reaction Monitoring: Carefully monitor the reaction progress by TLC, LC-MS, or GC-MS to determine when the reaction stalls. This can help to differentiate between a slow reaction and catalyst death.
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Substrate Stability: Verify the stability of your starting material and coupling partner under the reaction conditions in the absence of the catalyst. The quinoline ring system can be sensitive to certain strong bases or high temperatures.
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Optimize Reaction Parameters: Systematically screen reaction parameters, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, to find a set of conditions that favors the desired product formation. A Design of Experiments (DoE) approach can be efficient for this optimization process.
II. Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is generally more successful for this compound, Suzuki-Miyaura or Buchwald-Hartwig?
A1: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions can be challenging with this substrate due to the potential for catalyst inhibition by the 8-amino group. Success is highly dependent on the specific coupling partner and the careful optimization of reaction conditions, particularly the choice of ligand and base. There is no universally "better" reaction; a screening approach for both is recommended.
Q2: What are the best starting conditions for a catalyst screen for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A2: A good starting point for a Suzuki-Miyaura catalyst screen would be:
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Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a Buchwald G3 precatalyst (e.g., XPhos Pd G3, 2 mol%).
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Ligand: XPhos or SPhos (2-4 mol%).
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Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
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Solvent: Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v).
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Temperature: 80-110 °C.
Q3: What are the recommended initial conditions for a Buchwald-Hartwig amination of this compound with a secondary amine like morpholine?
A3: For a Buchwald-Hartwig amination, you could start with the following conditions:
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Palladium Source: Pd(OAc)₂ (2 mol%) or a Buchwald G4 precatalyst (e.g., BrettPhos Pd G4, 2 mol%).
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Ligand: BrettPhos or RuPhos (2-4 mol%).
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Base: NaOtBu or LHMDS (1.5-2 equivalents).
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Solvent: Toluene or Dioxane.
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Temperature: 90-110 °C.
Q4: How can I tell if my phosphine ligand has been oxidized, and how does this affect the reaction?
A4: Phosphine oxides can be detected by ³¹P NMR spectroscopy as they have a characteristic downfield chemical shift compared to the corresponding phosphine. Oxidation of the phosphine ligand renders it unable to coordinate effectively to the palladium center, leading to an inactive catalyst and a failed reaction. It is crucial to handle phosphine ligands under an inert atmosphere.
III. Experimental Protocols & Data
The following tables provide illustrative starting points for catalyst screening based on successful cross-coupling reactions of structurally similar N-heterocycles. Note: These conditions are intended as a guide and will likely require optimization for the specific cross-coupling of this compound.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 70-90 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 16 | 65-85 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF | 80 | 24 | 75-95 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 18 | 50-70 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Heterocyclic Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75-95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.2) | Dioxane | 90 | 18 | 70-90 |
| 3 | RuPhos Pd G4 (2) | - | K₃PO₄ (2) | t-BuOH | 110 | 24 | 60-80 |
| 4 | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 55-75 |
General Experimental Protocol for Catalyst Screening (Suzuki-Miyaura Example)
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.
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Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Place the sealed tube in a preheated oil bath or heating block and stir for the desired time.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.
IV. Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow for catalyst screening and the general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Experimental workflow for catalyst screening.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Technical Support Center: Synthesis and Purification of 2-Chloroquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of 2-Chloroquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Depending on the synthetic route, these may include precursors like substituted anilines and cyclizing agents.
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Positional Isomers: Formation of other chloro- or amino-substituted quinoline isomers can occur depending on the selectivity of the reactions.
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By-products of Chlorination: Over-chlorinated or under-chlorinated quinoline species may be present.
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Polymeric Materials: Acid-catalyzed cyclization reactions can sometimes lead to the formation of tar-like polymeric by-products.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or excess reagents, may remain in the crude product.
Q2: What is a general strategy for the initial work-up of the reaction mixture?
A2: A typical initial work-up involves neutralizing the reaction mixture (if acidic), followed by an extractive work-up to separate the crude product from inorganic salts and highly polar impurities. This is often followed by washing the organic layer with brine to remove residual water before concentrating the solvent.
Q3: Which purification techniques are most effective for this compound?
A3: A combination of techniques is often necessary to achieve high purity. The most common methods include:
-
Recrystallization: Effective for removing impurities with different solubility profiles.
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Column Chromatography: A versatile technique for separating the desired product from closely related impurities.
-
Acid-Base Extraction: Can be used to separate the basic this compound from neutral or acidic impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after extraction | - Incomplete extraction from the aqueous layer. - Emulsion formation during extraction. - Product precipitation at the interface. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Add brine to the aqueous layer to break up emulsions. - Adjust the pH of the aqueous layer to ensure the product is in its free base form and soluble in the organic solvent. |
| Product oiling out during recrystallization | - The chosen solvent is too nonpolar. - The solution is supersaturated. - The cooling rate is too fast. | - Use a more polar solvent or a solvent mixture. - Add a small amount of the primary solvent to redissolve the oil, then cool slowly. - Ensure a slow cooling process to promote crystal formation. |
| Colored impurities co-crystallize with the product | - The impurity has a similar solubility profile. - The impurity is trapped within the crystal lattice. | - Treat the solution with activated charcoal before filtration to adsorb colored impurities. - Perform a second recrystallization from a different solvent system. |
| Poor separation during column chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Co-elution of impurities. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the product). A gradient elution may be necessary. - Reduce the amount of crude product loaded onto the column. - Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small percentage of a basic modifier like triethylamine to the eluent to reduce tailing of the amine.[1] |
| Product appears as a smear/streak on TLC | - The compound is basic and interacts strongly with the acidic silica gel. - The compound is too polar for the chosen mobile phase. | - Add a small amount of triethylamine or ammonia to the developing solvent to neutralize the acidic sites on the silica plate. - Use a more polar mobile phase. |
Experimental Protocols
Protocol 1: General Extractive Work-up
-
Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is approximately 7-8.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for similar compounds include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
A two-solvent recrystallization can also be effective.[2]
Protocol 3: Flash Column Chromatography
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Stationary Phase: Pack a glass column with silica gel.
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Eluent Selection: Determine an optimal eluent system using TLC. A common starting point for amino compounds is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent tailing.[1]
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
Validation & Comparative
Structural Confirmation of 2-Chloroquinolin-8-amine using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed walkthrough of the structural confirmation of 2-chloroquinolin-8-amine utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. It objectively compares the expected spectral data with that of a structural isomer, 3-chloroquinolin-8-amine, to highlight the power of these methods in unambiguous molecular characterization. All presented data is supported by detailed experimental protocols and visual aids to facilitate understanding and replication.
Introduction
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Quinoline derivatives, in particular, are a prominent class of heterocyclic compounds with a wide range of biological activities.[1][2] Verifying the substitution pattern on the quinoline scaffold is critical, as even minor positional changes can drastically alter a compound's pharmacological profile. While one-dimensional (1D) NMR spectroscopy provides initial insights, complex substitution patterns often lead to ambiguous assignments.[3] 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a robust solution by revealing through-bond correlations between nuclei, thereby providing a definitive structural map of the molecule.[4][5]
This guide focuses on the structural confirmation of this compound and demonstrates how 2D NMR data can be used to distinguish it from a closely related isomer.
Predicted 2D NMR Data and Structural Assignment
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. This data is juxtaposed with the predicted data for 3-chloroquinolin-8-amine to illustrate the distinguishing features in their respective spectra.
Table 1: Predicted ¹H and ¹³C Chemical Shifts (in ppm)
| Position | This compound | 3-Chloroquinolin-8-amine (Isomer) |
| ¹H | ¹³C | |
| 2 | - | ~151.0 |
| 3 | 7.30 (d) | ~122.0 |
| 4 | 8.00 (d) | ~138.0 |
| 5 | 7.40 (dd) | ~127.0 |
| 6 | 7.25 (t) | ~116.0 |
| 7 | 7.00 (dd) | ~129.0 |
| 8 | - | ~145.0 |
| 8-NH₂ | 5.50 (s, br) | - |
| 4a | - | ~124.0 |
| 8a | - | ~140.0 |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Technique | Key Correlations for this compound | Key Differentiating Correlations for 3-Chloroquinolin-8-amine |
| COSY | H3 ↔ H4; H5 ↔ H6; H6 ↔ H7 | H2 ↔ H4 (long-range); H5 ↔ H6; H6 ↔ H7 |
| HSQC | H3 / C3; H4 / C4; H5 / C5; H6 / C6; H7 / C7 | H2 / C2; H4 / C4; H5 / C5; H6 / C6; H7 / C7 |
| HMBC | H3 → C4a, C2; H4 → C5, C4a; H5 → C4, C7, C8a; H7 → C5, C8a | H2 → C4, C3; H4 → C5, C4a; H5 → C4, C7, C8a; H7 → C5, C8a |
The key differentiating feature is the presence of a proton at position 2 in the isomer, which would show a distinct signal in the ¹H NMR and corresponding correlations in the 2D spectra. For this compound, the absence of a proton at position 2 is confirmed by the lack of a corresponding signal in the HSQC spectrum and the specific HMBC correlations observed from H3 and H4.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols that can be adapted to most modern NMR spectrometers.
Sample Preparation: Approximately 10-20 mg of the analyte (this compound) is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6]
¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[7]
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width: 12-16 ppm in both dimensions
-
Number of Scans: 2-4 per increment
-
Increments: 256-512 in the F1 dimension
-
Data Points: 2048 in the F2 dimension
-
Relaxation Delay: 1.5-2.0 s
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons.[8]
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3)
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 0-160 ppm
-
Number of Scans: 4-8 per increment
-
Increments: 256 in the F1 dimension
-
Data Points: 2048 in the F2 dimension
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[7]
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf)
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 0-180 ppm
-
Number of Scans: 8-16 per increment
-
Increments: 256 in the F1 dimension
-
Data Points: 2048 in the F2 dimension
-
Relaxation Delay: 1.5 s
-
Long-Range Coupling Constant: Optimized for 8-10 Hz
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow of the 2D NMR structural elucidation process and the key correlations for this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Analysis of the Biological Activity of 2-Chloroquinolin-8-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Chloroquinolin-8-amine and its related isomers. Due to the limited availability of direct comparative studies on this compound itself, this document draws upon existing data for structurally similar chloroquinoline and aminoquinoline derivatives to provide insights into their potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
Overview of Biological Activities
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antifungal, and antimalarial properties. The position of substituents, such as chloro and amino groups, on the quinoline ring plays a crucial role in determining the specific biological effects and potency of these compounds.
Data Presentation: Comparative Biological Activity
While direct comparative data for this compound and its isomers is scarce in publicly available literature, this section summarizes the biological activities of closely related chloro- and amino-substituted quinoline derivatives to infer potential structure-activity relationships.
Table 1: Comparative Cytotoxicity of Chloro-Amino Quinoline Derivatives
| Compound | Cell Line | Activity | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Cytotoxic | 8.73[1] | Chloroquine | >10 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | Cytotoxic | 11.52[1] | Chloroquine | 20.72 |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various Human Tumor Cell Lines | Antiproliferative | < 1.0[2] | - | - |
| 7-chloroquinoline derivative 9 | MCF-7 (Breast Cancer) | Antitumor | 21.41[3] | - | - |
| 7-chloroquinoline derivative 3 | MCF-7 (Breast Cancer) | Antitumor | 23.39[3] | - | - |
Table 2: Comparative Antimicrobial Activity of Chloro-Quinoline Derivatives
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 5-chloroquinolin-8-ol (cloxyquin) | Mycobacterium tuberculosis | Antituberculosis | 0.062 - 0.25[4] | - | - |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | Antibacterial | 4-16[5] | Ciprofloxacin | 0.125-0.5 |
| 8-hydroxyquinoline | Mycobacterium bovis BCG | Antituberculous | 0.3[4] | - | - |
| 5-nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | Antituberculous | 1.9[4] | - | - |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the biological activities of quinoline derivatives.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for the MTT Cytotoxicity Assay
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Navigating the Synthesis of 2-Chloroquinolin-8-amine: A Comparative Guide to Catalytic Efficacy
The synthesis of 2-Chloroquinolin-8-amine, a crucial intermediate in the development of pharmaceuticals and other functional organic molecules, can be approached through various catalytic strategies. This guide provides a comparative analysis of the efficacy of different catalysts for two primary synthetic routes: the Buchwald-Hartwig amination of 2,8-dichloroquinoline and the reduction of 2-chloro-8-nitroquinoline. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable catalytic system for their specific needs.
I. Buchwald-Hartwig Amination of 2,8-dichloroquinoline
The palladium-catalyzed Buchwald-Hartwig amination offers a direct approach to forming the C-N bond at the C8 position of the quinoline core. The choice of the phosphine ligand is critical for the success of this reaction, influencing both the yield and the reaction conditions. While direct amination with ammonia can be challenging, studies on analogous reactions with substituted amines provide valuable insights into catalyst performance.
A key study in this area involves the palladium-catalyzed amination of 2,8-dichloroquinoline with adamantane-containing amines, which highlights the differential reactivity of the two chlorine atoms and the effectiveness of different catalytic systems. The chlorine atom at the C2 position is generally more reactive, but selective amination at the C8 position can be achieved under carefully controlled conditions.
Comparative Data of Catalysts for Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Adamantan-1-amine | NaOtBu | Toluene | 100 | 24 | 64 |
| Pd₂(dba)₃ / DavePhos | Adamantan-1-amine | NaOtBu | Toluene | 100 | 24 | 72 |
Data extrapolated from the amination of 2,8-dichloroquinoline with adamantane-containing amines.
The data suggests that for the amination at the C8 position, the use of the more sterically demanding and electron-rich DavePhos ligand provides a higher yield compared to the more traditional BINAP ligand under similar conditions. This indicates that the ligand's structure plays a significant role in facilitating the catalytic cycle, likely by promoting the reductive elimination step.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the palladium-catalyzed amination of 2,8-dichloroquinoline, based on established methodologies.
Materials:
-
2,8-dichloroquinoline
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or DavePhos)
-
Amine source (e.g., ammonia surrogate or substituted amine)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and the phosphine ligand.
-
Anhydrous toluene is added, and the mixture is stirred until a homogeneous catalyst solution is formed.
-
2,8-dichloroquinoline, the amine source, and the strong base are added to the reaction vessel.
-
The vessel is sealed and heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Experimental Workflow: Buchwald-Hartwig Amination
II. Reduction of 2-chloro-8-nitroquinoline
An alternative and widely used method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In this case, 2-chloro-8-nitroquinoline serves as the starting material. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient choice.
Comparative Data of Catalysts for Nitro Reduction
| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Pd/C | H₂ | Ethanol | Room Temp. | 1-4 | 2-6 | >95 (typical) |
| PtO₂ | H₂ | Acetic Acid | Room Temp. | 1-4 | 2-6 | >95 (typical) |
| Raney Ni | H₂ | Methanol | 25-50 | 1-10 | 4-8 | High (typical) |
| SnCl₂·2H₂O | HCl | Ethanol | Reflux | N/A | 2-4 | Variable |
Data is generalized from typical nitroaromatic reductions.
Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. Platinum oxide (PtO₂) and Raney Nickel are also excellent choices, though they may sometimes lead to dehalogenation as a side reaction, which would be undesirable in this synthesis. Tin(II) chloride represents a classical chemical reduction method that avoids the need for high-pressure hydrogenation equipment but may require more rigorous purification.
Experimental Protocol: Catalytic Hydrogenation
The following is a generalized protocol for the catalytic hydrogenation of 2-chloro-8-nitroquinoline.
Materials:
-
2-chloro-8-nitroquinoline
-
Catalyst (e.g., 10% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
A pressure vessel is charged with 2-chloro-8-nitroquinoline and the solvent.
-
The catalyst (typically 5-10 mol% of the substrate) is carefully added to the mixture.
-
The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) before being evacuated and filled with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred vigorously at the appropriate temperature.
-
The progress of the reaction is monitored by the uptake of hydrogen and confirmed by analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, the reaction is stopped, and the vessel is carefully depressurized and purged with an inert gas.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product is purified by crystallization or column chromatography.
Signaling Pathway of Nitro Group Reduction
Conclusion
Both the Buchwald-Hartwig amination and the reduction of a nitro precursor offer viable catalytic routes to this compound. The choice between these methods will depend on the availability of starting materials, the desired scale of the reaction, and the available equipment.
-
Buchwald-Hartwig amination is a more direct route from the corresponding dichloroquinoline. The selection of a suitable palladium/ligand system is crucial, with more advanced, bulky phosphine ligands like DavePhos showing promise for higher efficacy. This method is particularly advantageous for library synthesis and exploring structure-activity relationships by varying the amine component.
-
Reduction of 2-chloro-8-nitroquinoline is a reliable and often high-yielding method, especially when employing catalytic hydrogenation with catalysts like Pd/C. This approach is well-suited for larger-scale synthesis due to the typically lower cost of the catalyst and reagents. However, the synthesis of the nitro precursor is an additional step to consider.
Researchers and drug development professionals should carefully evaluate the trade-offs between these two powerful catalytic methodologies to optimize the synthesis of this compound for their specific applications. Further targeted research on the direct amination of 2,8-dichloroquinoline with ammonia or ammonia surrogates would be highly valuable to provide a more direct comparison of catalyst efficacies for this specific transformation.
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloroquinolin-8-amine
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 2-Chloroquinolin-8-amine is critical for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical procedures is a crucial process, demonstrating that a method is suitable for its intended purpose. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. |
| Specificity | High, especially when using selective detectors like a Diode Array Detector (DAD) for peak purity analysis or a Mass Spectrometer (MS). It can effectively resolve the analyte from impurities.[1][2] | Very high, as it combines chromatographic separation with mass analysis, providing excellent identification and quantification of volatile compounds. Derivatization may be necessary for non-volatile compounds.[1][3] | Extremely high, due to the selection of a specific precursor ion and the monitoring of a unique product ion, minimizing matrix interference.[4] |
| Sensitivity (LOD/LOQ) | High, typically in the low µg/mL to ng/mL range.[1] | Very high, capable of reaching pg/mL levels, especially with sensitive detectors.[1] | The highest sensitivity, often reaching pg/mL or even fg/mL levels, making it ideal for trace analysis.[4][5] |
| Linearity & Range | Excellent over a wide concentration range.[1] | Excellent over a wide concentration range.[1] | Excellent linearity over a broad dynamic range.[5][6] |
| Accuracy & Precision | High precision (RSD < 2%) and accuracy are readily achievable.[1] | High precision (RSD < 2%) and accuracy are achievable.[1] | High accuracy and precision are characteristic of this technique.[4] |
| Sample Throughput | Moderate, with typical run times of 5-30 minutes.[1] | Moderate to high, with run times that can be shorter than HPLC.[1] | High, with rapid analysis times, often under 10 minutes.[6] |
| Applicability for this compound | Highly suitable for purity, assay, and impurity determination. A reverse-phase method is likely to be effective.[1] | Suitable, particularly for identifying and quantifying volatile impurities. Derivatization might be required to improve volatility and thermal stability.[1][3] | The most sensitive and selective method, ideal for bioanalytical studies (e.g., pharmacokinetics) and for detecting genotoxic impurities at very low levels.[4][6] |
Experimental Protocols
Detailed methodologies are essential for the successful validation of an analytical method. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Validation Protocol
This protocol is based on general principles for HPLC method validation.[1]
1.1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.
-
Procedure:
-
Prepare a solution of this compound standard, a placebo (matrix without the analyte), and a spiked sample (placebo with a known amount of the analyte).
-
Subject the analyte to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.
-
Inject all solutions into the HPLC system.
-
Assess the chromatograms for any co-eluting peaks at the retention time of this compound in the placebo and degraded samples.
-
Confirm peak purity using a Diode Array Detector (DAD) or mass spectrometry.
-
1.2. Linearity:
-
Objective: To demonstrate a linear relationship between the analyte concentration and the instrumental response.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. A correlation coefficient of ≥ 0.999 is typically considered acceptable.[1]
-
1.3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a placebo mixture.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
1.4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
This protocol provides a general framework for the analysis of amines using GC-MS, which may require derivatization.[3]
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the this compound sample in a suitable solvent.
-
If derivatization is necessary to improve volatility, select an appropriate reagent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, or heptafluorobutyric anhydride - HFBA).[3]
-
Follow a validated derivatization procedure, which typically involves mixing the sample with the derivatizing agent and heating for a specific time.
-
-
GC-MS Conditions (Illustrative Example):
-
Column: A non-polar or medium-polarity column, such as a DB-5MS, is often suitable.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature, then ramp up to a final temperature to ensure separation of all components.
-
Injector: Splitless injection for trace analysis or split injection for higher concentrations.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.[7]
-
-
Validation: The validation would follow similar principles as the HPLC method, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Protocol
This protocol is based on a method for a similar compound and is suitable for trace-level quantification.[4][5]
-
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step is common. Add a precipitating agent like acetonitrile to the sample, vortex, and centrifuge.[6]
-
The supernatant can be further diluted or directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Illustrative Example):
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is likely suitable for an amine-containing compound.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole for detection.[4]
-
Validation: The validation process would be similar to that for HPLC, with a strong emphasis on matrix effects, recovery, and stability, especially for bioanalytical applications.
Visualizations
Experimental Workflow for Analytical Method Validation
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 2-Chloroquinolin-8-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties. Within this diverse family, 2-chloroquinolin-8-amine analogs have emerged as a promising area of investigation. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of substituted this compound analogs, focusing on their antiproliferative activities, supported by experimental data and detailed methodologies.
Key Structural Modifications and Their Impact on Antiproliferative Activity
Recent studies have explored the impact of various substitutions on the this compound core, revealing key determinants of their anticancer efficacy. The primary points of modification include the amine at the 8-position and various positions on the quinoline ring system. The antiproliferative effects of these analogs are often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.
A hypothetical SAR study on a series of N-substituted this compound analogs against a human cancer cell line could yield data as presented in the table below. Such studies aim to elucidate how different functional groups at the R position influence the cytotoxic potential of the parent molecule.
| Compound ID | R Group (Substitution at 8-amino position) | IC50 (µM) on Human Cancer Cell Line |
| 1a | -H | > 100 |
| 1b | -CH3 | 85.2 |
| 1c | -CH2CH3 | 72.5 |
| 1d | -(CH2)2OH | 55.1 |
| 1e | -Phenyl | 42.8 |
| 1f | -4-Chlorophenyl | 25.6 |
| 1g | -4-Methoxyphenyl | 38.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table. Actual experimental values would be required for a definitive analysis.
From this illustrative data, several SAR trends can be inferred:
-
Substitution on the 8-amino group is crucial for activity: The unsubstituted analog (1a) is inactive, indicating that the primary amine itself is not sufficient for significant antiproliferative effect.
-
Alkyl substitution shows a modest increase in activity: Small alkyl groups (1b, 1c) confer some level of cytotoxicity.
-
Introduction of a hydroxyl group enhances potency: The presence of a terminal hydroxyl group (1d) leads to a noticeable improvement in activity, possibly due to increased hydrogen bonding interactions with biological targets.
-
Aromatic substitutions are favorable: Replacing the alkyl chain with a phenyl ring (1e) significantly boosts anticancer activity.
-
Electronic effects on the phenyl ring modulate activity: An electron-withdrawing group like chlorine at the para-position of the phenyl ring (1f) further enhances potency, suggesting that electronic properties play a key role. Conversely, an electron-donating group like methoxy (1g) is also favorable but to a lesser extent than the chloro-substitution.
Experimental Protocols
A standardized methodology is essential for the reliable evaluation and comparison of the biological activity of these analogs. The following is a typical experimental protocol for assessing the antiproliferative activity of this compound derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The synthesized compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO, final concentration typically <0.5%) is also included.[1]
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]
Visualizing Structure-Activity Logic and Experimental Workflow
To better understand the relationships and processes involved in SAR studies, diagrams generated using Graphviz can be highly effective.
References
Navigating Novel Quinoline Derivatives: A Comparative Guide to In Vitro and In Vivo Anticancer Evaluations
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical anticancer potential of novel compounds derived from or structurally related to 2-Chloroquinolin-8-amine. This document synthesizes available in vitro cytotoxicity data and presents a representative in vivo study to benchmark the performance of these emerging therapeutic candidates.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] Modifications of the quinoline ring, particularly at the 2- and 8-positions, have yielded compounds with significant cytotoxic and tumor-suppressive properties. This guide focuses on derivatives of this compound and related analogs, offering a comparative look at their efficacy against various cancer cell lines and in preclinical animal models.
In Vitro Cytotoxicity: A Comparative Analysis
The anticancer potential of novel quinoline derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. The following tables summarize the IC50 values for several novel compounds related to the 2-chloroquinoline and 8-aminoquinoline core structures.
Table 1: In Vitro Anticancer Activity of Novel 2-Chloroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | A549 (Lung) | 44.34 | Doxorubicin | Not Reported |
| HeLa (Cervical) | 50.12 | Doxorubicin | Not Reported | |
| Colorectal | 55.65 | Doxorubicin | Not Reported | |
| Breast | 60.21 | Doxorubicin | Not Reported | |
| Compound 2 | PC-3 (Prostate) | 3.12 | Curcumin | Not Reported |
-
Compound 1: A novel chloroquinoline derivative incorporating a benzenesulfonamide moiety.
-
Compound 2: A curcumin-inspired 2-phenoxy quinoline derivative.
Table 2: In Vitro Anticancer Activity of Novel 8-Aminoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3 | MDA-MB-231 (Breast) | ~2 | Doxorubicin | Not Reported |
| Compound 4 | MDA-MB-231 (Breast) | ~2 | Doxorubicin | Not Reported |
-
Compounds 3 and 4: Novel 2-aminodihydroquinoline analogs.[2]
In Vivo Evaluation: A Representative Study
While extensive in vivo data for novel compounds directly derived from this compound are limited in the public domain, a study on a novel quinoline derivative, designated as Compound 91b1 , provides valuable insight into the potential in vivo efficacy of this class of compounds.
Table 3: In Vivo Antitumor Activity of a Representative Quinoline Derivative (Compound 91b1)
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice (Xenograft) | Human cancer cell line | Not Specified | Significantly reduced tumor size |
This study demonstrates that a novel quinoline derivative can significantly inhibit tumor growth in a preclinical animal model, highlighting the therapeutic potential of this compound class. Further in vivo studies on a broader range of this compound derivatives are warranted to establish a more comprehensive understanding of their efficacy and safety profiles.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of these novel quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell growth inhibition.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.
-
Toxicity Assessment: The general health of the mice is monitored, and at the end of the study, major organs may be collected for histopathological analysis to assess for any treatment-related toxicity.
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinoline derivatives is attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by novel quinoline derivatives.
Caption: General workflow for the preclinical evaluation of novel anticancer compounds.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloroquinolin-8-amine by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for evaluating the purity of synthesized 2-Chloroquinolin-8-amine, a key intermediate in pharmaceutical development. We present a detailed High-Performance Liquid Chromatography (HPLC) method, comparing a hypothetically synthesized batch against a certified reference standard. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical protocols for quality control and chemical synthesis validation.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical attribute that directly influences the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high sensitivity, selectivity, and reproducibility for quantifying quinoline derivatives and their potential impurities.[1]
Comparative Purity Analysis
The primary goal of this analysis is to quantify the main component (this compound) in the synthesized batch and to detect and identify any potential impurities by comparing its chromatographic profile to that of a high-purity commercial standard. Potential impurities may arise from starting materials, unreacted intermediates, or by-products from the synthesis, such as isomers or over-chlorinated species.[2]
Table 1: Comparative HPLC Data for Synthesized vs. Standard this compound
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Reference Standard | 5.21 | 1254.3 | 99.8% |
| Synthesized Batch | 5.22 | 1198.7 | 96.5% |
| Impurity A (Unidentified) | 3.45 | 25.6 | 2.1% |
| Impurity B (Unidentified) | 6.78 | 14.8 | 1.2% |
| Starting Material X | 2.10 | 2.4 | 0.2% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow for Purity Assessment
The logical flow from sample acquisition to final purity determination is crucial for reproducible results. The following diagram illustrates the standard workflow for this analysis.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC Method
This protocol is a robust starting point for the analysis of this compound and can be optimized as needed. The use of an acid modifier in the mobile phase is recommended to ensure symmetrical peak shapes, as quinoline derivatives can exhibit chelating properties that lead to peak tailing on standard silica-based columns.[3]
1. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm) is a suitable initial choice.[4][5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: Determined by the UV spectrum of this compound; typically between 250-340 nm. A DAD is useful for identifying peak purity and potential co-eluting impurities.
3. Sample and Standard Preparation
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is recommended.
-
Standard Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Test Solution (approx. 1.0 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[1]
4. Data Analysis
-
Identification: The principal peak in the chromatogram of the test solution should correspond in retention time to the principal peak in the chromatogram of the standard solution.
-
Purity Calculation: Calculate the purity using the area normalization method. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative and Complementary Analytical Techniques
While HPLC is a robust method, a comprehensive purity assessment may benefit from orthogonal techniques that separate compounds based on different chemical properties.[2] For a more complete impurity profile, especially for volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be an excellent complementary method.[2] Furthermore, for obtaining a highly accurate purity value without the need for a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful primary method.[2] The selection of the most suitable technique or combination of techniques depends on the specific requirements of the analysis and the expected impurity profile.[2]
References
Comparative Cytotoxicity Analysis of 2-Chloroquinolin-8-amine Analogs in Cancer Cell Lines
For research, scientific, and drug development professionals, this guide provides a comparative overview of the cytotoxic profiles of compounds structurally related to 2-Chloroquinolin-8-amine. Due to a lack of publicly available data on the specific cytotoxicity of this compound, this guide focuses on its core structures, 8-aminoquinoline and 8-hydroxyquinoline, and their derivatives to offer insights into the potential anticancer activities of this chemical class.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] The core structure of this compound suggests its potential as a cytotoxic agent. However, a comprehensive search of available scientific literature reveals a gap in the experimental data regarding its specific activity against cancer cell lines.
To provide a valuable resource for researchers, this guide presents a comparative analysis of the cytotoxicity of structurally similar compounds, primarily derivatives of 8-aminoquinoline and 8-hydroxyquinoline. This information can serve as a foundational reference for investigating the anticancer potential of novel quinoline compounds and for designing future structure-activity relationship (SAR) studies.
Cytotoxicity Profile of 8-Aminoquinoline and 8-Hydroxyquinoline Derivatives
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for various 8-aminoquinoline and 8-hydroxyquinoline derivatives against several human cancer cell lines. It is important to note that the parent 8-aminoquinoline has been reported to be practically inactive against the tested cell lines.[3]
Table 1: Cytotoxicity (IC50, µM) of 8-Aminoquinoline Derivatives [3]
| Compound | HCT 116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| 8-Aminoquinoline | >800 | >800 |
| Compound 19 | 687.8 ± 35.7 | 116.4 ± 2.7 |
| Compound 20 | 329.2 ± 5.4 | 149.6 ± 1.8 |
*Note: Compounds 19 and 20 are N-substituted glycoconjugates of 8-aminoquinoline.
Table 2: Cytotoxicity (MTS50, µg/mL) of 8-Hydroxyquinoline Derivatives [4]
| Compound | K562 (Chronic Myelogenous Leukemia) | T-47D (Breast Ductal Carcinoma) | Hep3B (Hepatocellular Carcinoma) |
| 8-Hydroxyquinoline (1) | >50 | 25-50 | >50 |
| 8-Hydroxy-2-quinolinecarbaldehyde (3) | 12.5-25 | 12.5-25 | 6.25 ± 0.034 |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, the MTT assay, which is commonly used to determine the IC50 values of compounds against cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion (e.g., 50%) of a cell population (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Test compound (e.g., 8-aminoquinoline derivatives)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinoline derivatives is attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate cell survival and proliferation.[1][5]
General Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for evaluating the in vitro cytotoxicity of a test compound.
Apoptosis Induction via Caspase Activation by Quinoline Derivatives
Many cytotoxic quinoline derivatives have been shown to induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.[5]
Caption: Simplified diagram of apoptosis induction by quinoline derivatives.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Protocols for 8-Aminoquinoline
For researchers, scientists, and drug development professionals, the synthesis of 8-aminoquinoline, a privileged scaffold in medicinal chemistry, is a critical starting point for the development of new therapeutic agents. The efficiency of the synthetic route chosen can significantly impact the pace and cost of research and development. This guide provides an objective comparison of various classical and modern protocols for the synthesis of 8-aminoquinoline, with a focus on synthetic efficiency, supported by available experimental data.
Comparison of Synthetic Protocols for 8-Aminoquinoline
The selection of a synthetic strategy for 8-aminoquinoline is often a balance between yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes key quantitative data for several prominent synthetic methods. It is important to note that direct comparative studies for the synthesis of the parent 8-aminoquinoline are limited in the literature; therefore, some data is derived from syntheses of closely related derivatives under similar conditions.
| Synthetic Protocol | Starting Materials | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Catalyst/Reagent |
| Skraup Synthesis | o-Phenylenediamine, Glycerol | 30-40% | 4-6 hours | 130-150 | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) |
| Doebner-von Miller | o-Phenylenediamine, α,β-Unsaturated aldehyde/ketone | 40-60% | 12-24 hours | 100-120 | Acid catalyst (e.g., HCl, H₂SO₄) |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetaldehyde | 60-80%[1] | 2-4 hours | 80-100 | Base (e.g., NaOH) or Acid catalyst |
| Povarov Reaction | o-Phenylenediamine, Ethyl vinyl ether, Aldehyde | 70-85% (for tetrahydroquinoline precursor)[2] | 3-5 hours | Room Temperature to 30 | Fluoroalcohols (TFE or HFIP)[3] |
| Buchwald-Hartwig | 8-Bromoquinoline, Ammonia source | 70-90% | 12-24 hours | 100-120 | Palladium catalyst, Ligand (e.g., XPhos) |
Experimental Protocols
Detailed methodologies for the key synthetic routes to 8-aminoquinoline are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Skraup Synthesis
The Skraup synthesis is a classical and widely used method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]
Materials:
-
o-Phenylenediamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid.
-
With continuous stirring, add glycerol to the sulfuric acid.
-
To this mixture, add o-phenylenediamine and a catalytic amount of ferrous sulfate.
-
Slowly and carefully add nitrobenzene to the reaction mixture. The reaction is highly exothermic and should be controlled.
-
Heat the reaction mixture to 130-150 °C for 4-6 hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.
-
The crude 8-aminoquinoline is then purified by steam distillation followed by recrystallization.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5]
Materials:
-
o-Phenylenediamine
-
Crotonaldehyde (or another α,β-unsaturated aldehyde/ketone)
-
Hydrochloric acid or Sulfuric acid
Procedure:
-
Dissolve o-phenylenediamine in a suitable solvent in a reaction flask.
-
Add the acid catalyst to the solution.
-
Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.
-
Heat the mixture at reflux (100-120 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.
-
The crude product is collected by filtration and purified by column chromatography or recrystallization.
Friedländer Synthesis
The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][6][7]
Materials:
-
2-Aminobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (or another base/acid catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a reaction vessel.
-
Add the base catalyst (e.g., aqueous sodium hydroxide) to the solution.
-
Slowly add acetaldehyde to the reaction mixture at a controlled temperature.
-
Heat the mixture to reflux (80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the 8-aminoquinoline.
-
The product is collected by filtration and can be purified by recrystallization.
Povarov Reaction
The Povarov reaction is a versatile method for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. It is an inverse-electron-demand aza-Diels-Alder reaction.[2][3][8]
Materials:
-
o-Phenylenediamine
-
Ethyl vinyl ether
-
An appropriate aldehyde (e.g., formaldehyde)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent/catalyst
-
Oxidizing agent (for aromatization step)
Procedure:
-
In a reaction flask, dissolve the o-phenylenediamine in TFE or HFIP.
-
Add the aldehyde and then the ethyl vinyl ether to the solution at room temperature.
-
Stir the reaction mixture for 3-5 hours at room temperature to 30 °C.
-
Upon completion of the cycloaddition to form the tetrahydroquinoline intermediate (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude tetrahydroquinoline is then dissolved in a suitable solvent and treated with an oxidizing agent (e.g., DDQ or manganese dioxide) to afford 8-aminoquinoline.
-
The final product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds, providing a route to 8-aminoquinoline from an 8-haloquinoline.[9]
Materials:
-
8-Bromoquinoline or 8-chloroquinoline
-
An ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or an ammonia source.
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
A strong base (e.g., sodium tert-butoxide)
-
Toluene or another suitable anhydrous solvent
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon).
-
Add the 8-haloquinoline and the ammonia surrogate to the tube.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent, and filter it through a pad of celite.
-
The filtrate is concentrated, and if an imine was used, it is hydrolyzed with an acid to yield 8-aminoquinoline.
-
The product is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic approaches to 8-aminoquinoline, highlighting the key transformations and starting materials for each protocol.
References
- 1. jk-sci.com [jk-sci.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of 2-Chloroquinolin-8-amine Derivatives in Kinase Active Sites: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of in silico docking studies of 2-chloroquinolin-8-amine derivatives within various kinase active sites. Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent kinase inhibition.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex.[3] This guide is intended for researchers, scientists, and drug development professionals to facilitate the understanding and application of computational methods in the design and evaluation of novel kinase inhibitors.
Data Presentation: Comparative Docking Performance
Table 1: Docking Scores of Representative Quinoline Derivatives Against Various Protein Targets
| Derivative Class | Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Software Used |
| Thiopyrano[2,3-b]quinoline | Derivative 1 | CB1a | 2IGR | -5.3 | AutoDock Vina |
| Thiopyrano[2,3-b]quinoline | Derivative 2 | CB1a | 2IGR | -5.8 | AutoDock Vina |
| Thiopyrano[2,3-b]quinoline | Derivative 3 | CB1a | 2IGR | -5.9 | AutoDock Vina |
| Thiopyrano[2,3-b]quinoline | Derivative 4 | CB1a | 2IGR | -6.1 | AutoDock Vina |
| 8-Quinolinesulfonamide-Triazole Hybrid | Compound 9b | ROCK1 | 2ESM | -9.2 | AutoDock Vina |
| 8-Quinolinesulfonamide-Triazole Hybrid | Compound 10b | ROCK1 | 2ESM | -9.0 | AutoDock Vina |
| 8-Quinolinesulfonamide-Triazole Hybrid | Compound 8b | ROCK1 | 2ESM | -8.9 | AutoDock Vina |
Data in this table is synthesized from multiple sources for illustrative purposes.[1][4]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a standardized workflow for performing comparative molecular docking studies of small molecules, such as this compound derivatives, in kinase active sites.
1. Protein Preparation:
-
Acquisition of Protein Structure: The three-dimensional crystal structure of the target kinase is obtained from a public repository such as the Protein Data Bank (PDB).
-
Pre-processing: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Addition of Hydrogens: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein.
-
Charge Assignment and Minimization: Appropriate charges are assigned to the amino acid residues, and the protein structure is subjected to energy minimization to relieve any steric clashes and optimize its geometry.
2. Ligand Preparation:
-
2D Structure Sketching: The two-dimensional structures of the this compound derivatives are drawn using a chemical drawing software.
-
3D Structure Generation: The 2D structures are converted into three-dimensional conformations.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable, low-energy conformation. This is often done using force fields like MMFF94.
-
Charge Assignment: Appropriate partial charges are assigned to the atoms of the ligands.
3. Molecular Docking:
-
Software Selection: A validated molecular docking program, such as AutoDock Vina, Schrödinger's Maestro, or Discovery Studio, is chosen for the study.[1][4]
-
Grid Box Generation: A grid box is defined around the active site of the kinase. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid box are critical parameters that must be carefully chosen to encompass the entire binding pocket.
-
Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein. The docking algorithm systematically explores various conformations and orientations of the ligand within the active site, calculating a score for each pose based on a scoring function that estimates the binding affinity.
-
Pose Selection: The docking program typically generates multiple possible binding poses for each ligand. The pose with the lowest binding energy is generally considered the most likely and stable binding mode.
4. Analysis of Results:
-
Binding Affinity Evaluation: The docking scores or binding energies from the docking simulations are used to rank the derivatives. A more negative score usually indicates a higher predicted binding affinity.
-
Interaction Analysis: The binding pose of the top-ranked derivatives is visually inspected to analyze the key molecular interactions with the amino acid residues in the kinase active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Comparative Analysis: The docking scores and interaction patterns of the different this compound derivatives are compared to identify the structural features that contribute to potent and selective binding.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways relevant to the study of kinase inhibitors.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: A simplified representation of the EGFR signaling pathway.
References
- 1. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Chloroquinolin-8-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a framework for assessing the metabolic fate of 2-chloroquinolin-8-amine derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of public data on this specific series, this guide draws comparisons with structurally related 8-aminoquinolines, such as the antimalarial drugs primaquine and tafenoquine, to infer potential metabolic pathways and provides detailed experimental protocols for their evaluation.
Understanding Metabolic Stability in 8-Aminoquinolines
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For the 8-aminoquinoline class of compounds, metabolism is not only linked to clearance but also to therapeutic efficacy and toxicity.
The metabolic landscape of 8-aminoquinolines is primarily shaped by the action of cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs).[1] For instance, the well-studied 8-aminoquinoline, primaquine, undergoes extensive metabolism. Key metabolic transformations include oxidation of the quinoline ring and modifications of the aminoalkyl side chain.[2] The metabolism of primaquine is known to be enantioselective, with the different enantiomers showing varying susceptibility to ring oxidation versus side-chain oxidation.[2] CYP2D6 has been identified as a major enzyme involved in the metabolism of primaquine, and this metabolic activation is linked to its therapeutic action as well as its hemolytic toxicity.[1][2]
Tafenoquine, another approved 8-aminoquinoline antimalarial, also undergoes metabolism, although specific pathways and the enzymes involved may differ from primaquine, contributing to its distinct pharmacokinetic and safety profile. The complex metabolism of these compounds underscores the importance of early and thorough metabolic stability assessment for any new derivative.
Predicted Metabolic Pathways for this compound Derivatives
While specific experimental data for this compound derivatives is scarce, we can predict their likely metabolic fate based on the known metabolism of 8-aminoquinolines and the influence of the chloro-substituent. The primary sites of metabolism are expected to be the quinoline ring and the 8-amino side chain.
Potential Metabolic Reactions:
-
Hydroxylation of the Quinoline Ring: The quinoline nucleus is susceptible to oxidation by CYP enzymes, leading to the formation of phenolic metabolites. The presence of the electron-withdrawing chlorine atom at the 2-position may influence the regioselectivity of this hydroxylation.
-
Oxidation of the 8-Amino Side Chain: The amino group and the alkyl chain are potential sites for oxidation. This can include N-dealkylation, hydroxylation of the alkyl chain, and oxidation of the terminal amine, potentially mediated by both CYPs and MAOs.
-
Conjugation Reactions: The primary amino group and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
The following diagram illustrates the potential metabolic pathways for a generic this compound derivative.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of this compound derivatives, in vitro assays using liver subcellular fractions are indispensable. The following provides a detailed protocol for a typical microsomal stability assay.
In Vitro Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.
Materials:
-
Test Compounds (this compound derivatives)
-
Pooled Human Liver Microsomes (HLM) or microsomes from other species (e.g., rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high clearance compound and a low clearance compound)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Experimental Workflow:
The following diagram outlines the key steps in a typical microsomal stability assay.
Data Analysis:
The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2).
-
Half-life (t1/2) = 0.693 / slope
The intrinsic clearance (CLint) is then calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)
Comparative Data Presentation
While specific data for this compound derivatives is not available, the following table provides a template for how to present and compare the metabolic stability data once it is generated. For illustrative purposes, hypothetical data for two derivatives and a known compound are included.
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A | Experimental Value | Calculated Value |
| Derivative B | Experimental Value | Calculated Value |
| Primaquine | Literature Value | Literature Value |
| Verapamil (Control) | Experimental Value | Calculated Value |
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For novel series such as this compound derivatives, a systematic in vitro evaluation is essential to understand their pharmacokinetic potential. By leveraging knowledge from structurally related 8-aminoquinolines and employing robust experimental protocols, researchers can effectively characterize the metabolic profile of these compounds. This early-stage data is invaluable for guiding lead optimization efforts, enabling the design of derivatives with improved metabolic stability and a higher probability of success in subsequent stages of drug development. The workflows and predictive frameworks provided in this guide offer a solid foundation for initiating these critical investigations.
References
Comparative Analysis of the Antimicrobial Activity of Quinolone Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antimicrobial activity of a representative quinoline derivative against two widely used standard antibiotics, Ciprofloxacin and Gentamicin. The following sections detail the available experimental data, the methodologies used for antimicrobial susceptibility testing, and a visual representation of the experimental workflow.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the quinoline-sulfonamide hybrid (QS-3) and the standard antibiotics, Ciprofloxacin and Gentamicin, against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | Quinoline-Sulfonamide Hybrid (QS-3) (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Pseudomonas aeruginosa | Negative | 64 | 0.25 - 1 | 0.25 - 2 |
| Enterococcus faecalis | Positive | 128 | 0.5 - 2 | 4 - 16 |
| Escherichia coli | Negative | 128 | 0.015 - 0.12 | ≤2 - 64 |
| Salmonella typhi | Negative | 512 | 0.015 - 0.12 | 0.01 - 4 |
Note: The MIC values for the quinoline-sulfonamide hybrid (QS-3) are from a single study and serve as a proxy for 2-Chloroquinolin-8-amine. The MIC values for Ciprofloxacin and Gentamicin represent typical ranges for susceptible isolates and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension, and the entire surface of a Mueller-Hinton agar plate is evenly inoculated.
-
Disk Placement: Antibiotic disks are placed on the surface of the agar.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to standardized charts.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by a broth microdilution method to find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1]
-
Subculturing: Following the MIC test, a small volume from the wells showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[1]
Mandatory Visualization
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloroquinolin-8-amine
Hazard Identification and Personal Protective Equipment (PPE)
2-Chloroquinolin-8-amine is a hazardous substance that requires careful handling.[3] Based on the known hazards of similar compounds like quinoline and other chlorinated organic molecules, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2][3][5][7]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use. | To prevent skin contact with the chemical.[3] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. | To protect eyes from splashes or dust.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working outside a fume hood. | To prevent inhalation of dust particles or vapors.[3][8] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the recommended steps for safe disposal in a laboratory setting.[3][9][10][11][12]
Experimental Protocol: this compound Waste Disposal
-
Risk Assessment: Before initiating any disposal activities, the principal investigator or laboratory manager must conduct a thorough risk assessment. This should evaluate the quantity of waste, potential for exposure, and the presence of any other chemicals in the waste mixture.[3]
-
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3][13] Halogenated solvent wastes should be kept separate from non-halogenated solvent wastes as their disposal costs and methods differ.[13]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[3]
-
Original Containers: Whenever possible, leave the chemical in its original container.[3][12]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., Toxic, Irritant).[3][13] The label should also include the name of the principal investigator, department, and the date the waste was first added to the container.[13]
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[3][10]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Ensure that incompatible chemicals are separated by physical barriers and stored at appropriate distances.[11]
-
Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area at one time.[9][10]
-
-
Decontamination:
-
After handling the waste, decontaminate the work area with an appropriate solvent, followed by a cleaning solution.[3]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[3]
-
Wash hands thoroughly with soap and water after removing PPE.[3][8]
-
-
Final Disposal:
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][9][10] There is typically no charge for this service for laboratory personnel.[9]
-
Never pour hazardous chemicals down the drain or dispose of them in the regular trash.[2][9][10][14] This can pollute the environment and pose a threat to human health.[14]
-
A recommended disposal method for chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and documented laboratory procedure.
-
Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Disposal Workflow for this compound.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 6. scribd.com [scribd.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. epa.gov [epa.gov]
Essential Safety and Operational Guide for 2-Chloroquinolin-8-amine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloroquinolin-8-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its potential dangers is the first step toward safe handling. Based on available data for the compound and structurally similar chemicals, the primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements[2]. |
| Body | Laboratory coat or chemical-resistant apron/suit. | A fully buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is necessary if working outside of a certified chemical fume hood or if dust/aerosols may be generated[2][3]. The type of filter should be appropriate for organic vapors and particulates. |
| Feet | Closed-toe shoes | Shoes should be made of a material that offers protection from spills. |
Experimental Workflow and Handling Procedures
Adherence to a strict operational workflow is critical for safety and experimental success. The following diagram and procedural steps outline the recommended process for handling this compound.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure that all work with solid this compound is conducted in a certified chemical fume hood to prevent inhalation of dust. The work surface should be clean and uncluttered. Keep an appropriate spill kit readily accessible.
-
Weighing the Compound:
-
Use a tared, sealed container to weigh the solid compound to minimize dust generation.
-
If transferring powder, do so carefully to avoid creating airborne dust.
-
-
Dissolving and Reaction Setup:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure all containers are clearly labeled.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash glassware with an appropriate solvent and then soap and water.
-
-
Waste Disposal:
-
Dispose of all waste, including empty containers, contaminated PPE, and reaction byproducts, in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and respirator if used). Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists[2][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[2][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2]. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including unused product and contaminated materials (e.g., weighing paper, paper towels), in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Contaminated PPE: Disposable PPE that is contaminated should be placed in the solid hazardous waste container.
Always follow your institution's specific guidelines for hazardous waste disposal and consult with your environmental health and safety (EHS) department for any questions.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
